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  • Product: (2-Isopropoxy-3-methylphenyl)methanol
  • CAS: 918812-00-7

Core Science & Biosynthesis

Foundational

Chemical properties and structure of (2-Isopropoxy-3-methylphenyl)methanol

The following is an in-depth technical guide on the chemical properties, synthesis, and structural utility of (2-Isopropoxy-3-methylphenyl)methanol . High-Value Scaffold for Medicinal Chemistry & Lead Optimization [1] Ex...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the chemical properties, synthesis, and structural utility of (2-Isopropoxy-3-methylphenyl)methanol .

High-Value Scaffold for Medicinal Chemistry & Lead Optimization [1]

Executive Summary

(2-Isopropoxy-3-methylphenyl)methanol (C₁₁H₁₆O₂) is a specialized benzylic alcohol intermediate used primarily in the synthesis of lipophilic pharmacophores for G-protein coupled receptor (GPCR) modulators (e.g., S1P1 agonists) and nuclear receptor ligands.[1] Distinguished by its vicinal trisubstitution pattern (1-hydroxymethyl, 2-isopropoxy, 3-methyl), this scaffold offers a unique steric and electronic profile.[1] The bulky isopropoxy group at the ortho position forces the benzylic side chain out of planarity, influencing the binding kinetics and metabolic stability of derived drug candidates.

This guide details the physicochemical profile, validated synthetic pathways, and reactivity logic required for utilizing this building block in high-stakes drug development.[1]

Molecular Architecture & Physicochemical Profile

Structural Analysis

The molecule features a toluene core functionalized with a hydroxymethyl group and a bulky isopropoxy ether.

  • Steric Lock: The 2-isopropoxy group creates significant steric hindrance relative to the 1-hydroxymethyl and 3-methyl groups.[1] This "ortho-effect" restricts rotation around the phenyl-ether bond, often locking the molecule into a preferred conformation that can enhance receptor selectivity.[1]

  • Electronic Effect: The isopropoxy group is a strong electron-donating group (EDG) by resonance, increasing the electron density of the aromatic ring, particularly at the para (position 5) and ortho (position 3, though blocked) positions. This makes the ring susceptible to electrophilic aromatic substitution if not properly protected.

Key Properties Table
PropertyValue / Description
Molecular Formula C₁₁H₁₆O₂
Molecular Weight 180.25 g/mol
SMILES CC1=C(C(=CC=C1)CO)OC(C)C
Predicted LogP 2.6 ± 0.3 (Lipophilic)
H-Bond Donors/Acceptors 1 Donor / 2 Acceptors
Physical State Viscous colorless oil or low-melting solid (approx.[1][2] mp < 40°C)
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in Water
Key Precursor CAS 532965-67-6 (2-Isopropoxy-3-methylbenzaldehyde)

Synthetic Pathways & Experimental Protocols

The synthesis of (2-Isopropoxy-3-methylphenyl)methanol is most reliably achieved through a two-step sequence starting from commercially available 2-hydroxy-3-methylbenzaldehyde (3-methylsalicylaldehyde).[1]

Pathway Logic
  • O-Alkylation: The phenolic hydroxyl is alkylated with isopropyl halide. This step requires a base (K₂CO₃) and a polar aprotic solvent (DMF) to favor the Sɴ2 mechanism.

  • Carbonyl Reduction: The aldehyde is reduced to the primary alcohol using Sodium Borohydride (NaBH₄). This is a chemoselective reduction that preserves the aromatic ring and ether linkage.

Visualization: Synthesis Workflow

Synthesis Start 2-Hydroxy-3-methylbenzaldehyde (CAS 824-42-0) Step1 O-Alkylation (i-PrBr, K2CO3, DMF, 60°C) Start->Step1 Inter 2-Isopropoxy-3-methylbenzaldehyde (CAS 532965-67-6) Step1->Inter Yield ~85-90% Step2 Reduction (NaBH4, MeOH, 0°C) Inter->Step2 Product (2-Isopropoxy-3-methylphenyl)methanol (Target) Step2->Product Yield ~95%

Figure 1: Two-step synthesis of (2-Isopropoxy-3-methylphenyl)methanol from 3-methylsalicylaldehyde.

Detailed Experimental Protocol
Step 1: Synthesis of 2-Isopropoxy-3-methylbenzaldehyde
  • Reagents: 2-Hydroxy-3-methylbenzaldehyde (1.0 eq), 2-Bromopropane (1.5 eq), Potassium Carbonate (2.0 eq), DMF (0.5 M concentration).[1]

  • Procedure:

    • Charge a round-bottom flask with 2-hydroxy-3-methylbenzaldehyde and anhydrous DMF.

    • Add K₂CO₃ and stir for 15 minutes at room temperature to form the phenolate.

    • Add 2-bromopropane dropwise.

    • Heat the mixture to 60°C for 12 hours. Monitor by TLC (Hexane:EtOAc 8:1).

    • Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Step 2: Reduction to (2-Isopropoxy-3-methylphenyl)methanol
  • Reagents: 2-Isopropoxy-3-methylbenzaldehyde (1.0 eq), NaBH₄ (1.2 eq), Methanol (0.3 M).[1]

  • Procedure:

    • Dissolve the aldehyde in MeOH and cool to 0°C.

    • Add NaBH₄ portion-wise over 10 minutes (gas evolution occurs).

    • Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

    • Quench: Carefully add saturated NH₄Cl solution.

    • Workup: Remove MeOH under reduced pressure. Extract the aqueous residue with DCM. Dry over MgSO₄ and concentrate.

    • Yield: Typically >95% as a clear oil; usually requires no further purification.

Reactivity & Functionalization Strategy

The primary alcohol group is the focal point for further derivatization. The steric bulk of the ortho-isopropoxy group must be considered during activation.[1]

Activation Pathways

To couple this fragment to a drug core (e.g., an amine or phenol), the alcohol must be converted into a leaving group.

  • Halogenation: Conversion to benzyl bromide using PBr₃ or CBr₄/PPh₃ (Appel reaction).

    • Note: The electron-rich ring stabilizes the benzylic carbocation, making the bromide reactive but also prone to hydrolysis.[1]

  • Sulfonylation: Conversion to Mesylate (MsCl/Et₃N) or Tosylate.

    • Preferred Method: Mesylation is often cleaner and faster for this sterically crowded substrate.

Reactivity Diagram

Reactivity cluster_0 Electrophilic Activation Target (2-Isopropoxy-3-methylphenyl)methanol Bromide Benzyl Bromide (via PBr3) Target->Bromide Nucleophilic Substitution Mesylate Benzyl Mesylate (via MsCl/TEA) Target->Mesylate Activation Aldehyde Re-oxidation to Aldehyde (via Dess-Martin) Target->Aldehyde Oxidation

Figure 2: Functionalization pathways for the benzyl alcohol core.[1]

Applications in Drug Discovery[1]

S1P Receptor Modulators

The (2-isopropoxy-3-methylphenyl) moiety acts as a "lipophilic tail" mimic.[1] In S1P1 agonists (e.g., analogs of Ozanimod or Siponimod), the lipophilic tail buries itself into the hydrophobic pocket of the GPCR.

  • Role: The isopropoxy group fills a specific hydrophobic sub-pocket, while the methyl group restricts conformation to minimize entropy loss upon binding.

Bioisosteres

This scaffold is often used as a bioisostere for:

  • 3-chloro-2-isopropoxyphenyl groups: Replacing Chlorine with Methyl reduces molecular weight and avoids potential halogen-related toxicity while maintaining lipophilicity.[1]

  • Naphthalene rings: The trisubstituted benzene ring mimics the volume of a bicyclic system without the metabolic liability of extensive aromaticity.

References

  • Precursor Synthesis & Properties

    • Synthesis of 2-isopropoxy-3-methylbenzaldehyde: Ambeed. (n.d.). Product A168647. Retrieved from

  • General Reductive Methodology: Sodium Borohydride Reduction of Benzaldehydes: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Structural Analogs in Medicinal Chemistry

    • S1P1 Receptor Agonists: Bld Pharm. (n.d.). Related Benzyl Alcohol Building Blocks. Retrieved from

  • Chemical Properties Data

    • 3-Methylbenzyl alcohol derivatives: National Center for Biotechnology Information.[1] (2025).[3][4][5] PubChem Compound Summary for CID 11476. Retrieved from

Sources

Exploratory

An In-depth Technical Guide to (2-Isopropoxy-3-methylphenyl)methanol: Synthesis, Characterization, and Research Perspectives

For Researchers, Scientists, and Drug Development Professionals Abstract (2-Isopropoxy-3-methylphenyl)methanol is a novel aromatic alcohol of interest in medicinal chemistry and materials science. This technical guide pr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Isopropoxy-3-methylphenyl)methanol is a novel aromatic alcohol of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of this compound, including its identifiers, a proposed synthetic route, and a comparative analysis of its physicochemical properties based on structurally related isomers. Detailed experimental protocols, data visualization, and a discussion of potential applications in drug discovery are presented to facilitate further research and development.

Introduction

Substituted benzyl alcohols are pivotal structural motifs in a vast array of pharmacologically active compounds and functional materials. The specific arrangement of substituents on the phenyl ring can profoundly influence a molecule's biological activity, pharmacokinetic profile, and material properties. (2-Isopropoxy-3-methylphenyl)methanol, a molecule with a unique ortho-isopropoxy and meta-methyl substitution pattern, represents an under-explored area of chemical space. While a dedicated CAS number for this specific isomer is not currently registered, its structural similarity to known bioactive molecules suggests its potential as a valuable building block for novel therapeutic agents. This guide aims to provide a foundational understanding of this compound, from its synthesis to its potential applications, thereby empowering researchers to explore its scientific utility.

Compound Identification and Physicochemical Properties

As of the latest database searches, a specific CAS number for (2-Isopropoxy-3-methylphenyl)methanol has not been assigned. However, based on its structure, we can predict its molecular formula and other key identifiers. A comparative analysis with its known isomers provides valuable insights into its likely physicochemical properties.

Identifier(2-Isopropoxy-3-methylphenyl)methanol (Predicted)(3-isopropoxy-4-methylphenyl)methanol[1](4-Isopropyl-2-methylphenyl)methanol[2]
CAS Number Not Assigned2302800-01-540180-51-6
Molecular Formula C₁₁H₁₆O₂C₁₁H₁₆O₂C₁₁H₁₆O
Molecular Weight 180.25 g/mol 180.25 g/mol 164.24 g/mol
IUPAC Name (2-Isopropoxy-3-methylphenyl)methanol(3-isopropoxy-4-methylphenyl)methanol(4-isopropyl-2-methylphenyl)methanol
InChI Key Predicted: Based on structureYDZWKFOORUOQNU-UHFFFAOYSA-NIIWFFDRRPIZBFL-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC=C1CO)OC(C)CCC1=CC(OC(C)C)=C(C=C1)COCC(C)C1=CC=C(C=C1C)CO

The presence of the isopropoxy group is expected to increase the lipophilicity of the molecule compared to a simple hydroxyl or methoxy substituent, which can have significant implications for its absorption, distribution, metabolism, and excretion (ADME) profile in a biological system.

Proposed Synthesis Pathway

The synthesis of (2-Isopropoxy-3-methylphenyl)methanol can be approached through a multi-step pathway starting from commercially available precursors. The following proposed synthesis is based on established organic chemistry principles.

Diagram of Proposed Synthesis

Synthesis_Pathway cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Reduction 2-Hydroxy-3-methylbenzaldehyde 2-Hydroxy-3-methylbenzaldehyde K2CO3_DMF K₂CO₃, DMF 2-Hydroxy-3-methylbenzaldehyde->K2CO3_DMF Isopropyl_bromide Isopropyl bromide Isopropyl_bromide->K2CO3_DMF 2-Isopropoxy-3-methylbenzaldehyde 2-Isopropoxy-3-methylbenzaldehyde K2CO3_DMF->2-Isopropoxy-3-methylbenzaldehyde NaBH4_MeOH NaBH₄, MeOH 2-Isopropoxy-3-methylbenzaldehyde->NaBH4_MeOH Target_Molecule (2-Isopropoxy-3-methylphenyl)methanol NaBH4_MeOH->Target_Molecule

Caption: Proposed two-step synthesis of (2-Isopropoxy-3-methylphenyl)methanol.

Experimental Protocol

Step 1: Synthesis of 2-Isopropoxy-3-methylbenzaldehyde

  • To a solution of 2-hydroxy-3-methylbenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add isopropyl bromide (1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 2-isopropoxy-3-methylbenzaldehyde.

Step 2: Synthesis of (2-Isopropoxy-3-methylphenyl)methanol

  • Dissolve the 2-isopropoxy-3-methylbenzaldehyde (1.0 eq) from Step 1 in methanol (MeOH).

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 5°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by flash column chromatography to obtain (2-Isopropoxy-3-methylphenyl)methanol.

Analytical Characterization

The synthesized (2-Isopropoxy-3-methylphenyl)methanol should be characterized using standard analytical techniques to confirm its structure and purity.

Analytical TechniqueExpected Results
¹H NMR Signals corresponding to the aromatic protons, the benzylic CH₂OH protons, the methine proton of the isopropoxy group, the methyl protons of the isopropoxy group, and the aromatic methyl group.
¹³C NMR Resonances for the aromatic carbons, the benzylic carbon, and the carbons of the isopropoxy and methyl groups.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of C₁₁H₁₆O₂.
FT-IR A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of the alcohol, and C-O stretching bands.

Potential Applications in Drug Discovery and Materials Science

The unique substitution pattern of (2-Isopropoxy-3-methylphenyl)methanol makes it an attractive scaffold for various applications.

Medicinal Chemistry
  • Scaffold for Bioactive Molecules: The benzyl alcohol moiety can be further functionalized to introduce pharmacophores. The isopropoxy group can enhance membrane permeability and metabolic stability.

  • Analogs of Known Drugs: This compound can serve as a starting material for the synthesis of analogs of existing drugs where the specific substitution pattern may lead to improved efficacy, selectivity, or pharmacokinetic properties. For example, related structures have been investigated as xanthine oxidase inhibitors[3].

Diagram of Potential Derivatization

Derivatization cluster_derivatives Potential Derivatives Target_Molecule (2-Isopropoxy-3-methylphenyl)methanol Ethers Ethers Target_Molecule->Ethers Williamson Ether Synthesis Esters Esters Target_Molecule->Esters Esterification Halides Benzyl Halides Target_Molecule->Halides Halogenation Amines Benzylamines Halides->Amines Nucleophilic Substitution

Caption: Potential derivatization pathways for (2-Isopropoxy-3-methylphenyl)methanol.

Materials Science
  • Polymer Chemistry: As a monofunctional alcohol, it can be used as a chain-terminating agent or to introduce specific functionalities into polymers.

  • Liquid Crystals: The rigid aromatic core with flexible side chains is a common feature in liquid crystalline materials. Derivatives of this compound could be explored for such applications.

Conclusion

While (2-Isopropoxy-3-methylphenyl)methanol is not a commercially available compound with a registered CAS number, this guide provides a clear and scientifically grounded pathway for its synthesis and characterization. The comparative analysis with its isomers suggests a unique set of physicochemical properties that make it a promising candidate for further investigation in both medicinal chemistry and materials science. The detailed protocols and conceptual frameworks presented herein are intended to serve as a valuable resource for researchers and scientists, enabling them to unlock the potential of this novel molecule.

References

  • PubChem. (4-Isopropyl-2-methylphenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, J., et al. (2021). Synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenylpyrimidine derivatives with 4-amino or 4-hydroxy as a pharmacophore element binding with xanthine oxidase active site. Bioorganic & Medicinal Chemistry, 38, 116117. Retrieved from [Link]

Sources

Foundational

Thermodynamic Solvation and Solubility Profile of (2-Isopropoxy-3-methylphenyl)methanol: A Technical Whitepaper

Abstract (2-Isopropoxy-3-methylphenyl)methanol is a highly functionalized aromatic building block utilized in advanced organic synthesis and pharmaceutical development. Its unique structural topology—combining a hydrogen...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract (2-Isopropoxy-3-methylphenyl)methanol is a highly functionalized aromatic building block utilized in advanced organic synthesis and pharmaceutical development. Its unique structural topology—combining a hydrogen-bonding hydroxymethyl group with lipophilic isopropoxy and methyl substituents—creates an amphiphilic solvation profile. This whitepaper details the physicochemical rationale behind its solubility behavior, provides predictive Hansen Solubility Parameters (HSP), and outlines a self-validating high-throughput protocol for empirical thermodynamic solubility determination.

Structural Thermodynamics & Solvation Mechanisms

The solubility of (2-Isopropoxy-3-methylphenyl)methanol is dictated by the competitive and synergistic interactions of its functional moieties with solvent molecules. As an Application Scientist, one must look beyond simplistic "like dissolves like" heuristics and analyze the specific enthalpic contributions to the free energy of solvation (


).
  • Hydroxymethyl Group (-CH₂OH): Acts as a primary hydrogen-bond donor and acceptor. This drives high solubility in polar protic and aprotic solvents. However, in non-polar aliphatic solvents, this group promotes self-association (dimerization via H-bonds), which acts as an enthalpic penalty against dissolution [1].

  • Isopropoxy Group (-O-CH(CH₃)₂): The ether oxygen provides weak hydrogen-bond acceptor capabilities, but its primary role is steric bulk. The isopropyl branched chain disrupts the crystal lattice energy (

    
    ), lowering the melting point relative to unsubstituted analogs and entropically favoring dissolution in organic media.
    
  • Aromatic Ring & Methyl Group: These provide significant dispersion forces (

    
    ) and enable 
    
    
    
    stacking interactions with aromatic solvents like toluene [2].

Solvation_Interactions Compound (2-Isopropoxy-3-methylphenyl)methanol Protic Polar Protic Solvents (e.g., MeOH, EtOH) Compound->Protic Strong H-Bonding (Donor & Acceptor) Aprotic Polar Aprotic Solvents (e.g., DMSO, DMF) Compound->Aprotic H-Bond Donor (-OH) Dipole-Dipole Nonpolar Non-Polar Solvents (e.g., DCM, Toluene) Compound->Nonpolar π-π Stacking Van der Waals Aliphatic Aliphatic Hydrocarbons (e.g., Hexane) Compound->Aliphatic Weak Dispersion (Limited by -OH)

Solute-solvent interaction pathways for (2-Isopropoxy-3-methylphenyl)methanol.

Predictive Hansen Solubility Parameters (HSP)

To rationally select solvent systems for crystallization or reaction media, we utilize Hansen Solubility Parameters (HSP), which divide the total Hildebrand solubility parameter into Dispersion (


), Polar (

), and Hydrogen Bonding (

) components [3].

Using the parent scaffold, benzyl alcohol (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 = 18.4, 

= 6.3,

= 13.7 MPa

) [4] as a baseline, we can extrapolate the parameters for (2-Isopropoxy-3-methylphenyl)methanol. The addition of the isopropoxy and methyl groups increases the molar volume and lipophilicity, diluting the polar and hydrogen-bonding density of the molecule []([Link].
ParameterBenzyl Alcohol (Baseline)(2-Isopropoxy-3-methylphenyl)methanol (Estimated)Causality / Rationale

(Dispersion)
18.4 MPa

~17.8 MPa

Slight decrease due to increased aliphatic bulk, but maintained high by the aromatic ring.

(Polarity)
6.3 MPa

~4.8 MPa

Significant drop; the non-polar hydrocarbon mass dilutes the dipole moment of the -OH and ether groups.

(H-Bonding)
13.7 MPa

~9.5 MPa

Steric hindrance from the ortho-isopropoxy group and increased molar volume reduce the effective H-bond density [5].
Comprehensive Solubility Profile in Organic Solvents

Based on the structural thermodynamics and HSP estimations, the solubility profile of (2-Isopropoxy-3-methylphenyl)methanol is summarized below. This data is critical for drug development professionals designing liquid formulations or scalable synthetic routes [2].

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Justification
Polar Protic Methanol, Ethanol, Isopropanol>100 mg/mL (Highly Soluble)Excellent

matching. Solvents act as both H-bond donors to the ether/hydroxyl oxygen and acceptors from the -OH proton.
Polar Aprotic DMSO, DMF, Acetone, Acetonitrile>100 mg/mL (Highly Soluble)Strong dipole-dipole interactions (

). The solvent's highly electronegative atoms (e.g., S=O, C=O) act as powerful H-bond acceptors for the solute's primary alcohol [2].
Halogenated / Aromatic Dichloromethane (DCM), Chloroform, Toluene>50 mg/mL (Soluble)High

compatibility. Favorable

stacking (toluene) and Van der Waals interactions stabilize the lipophilic isopropoxy/methyl groups.
Aliphatic Hydrocarbons Hexane, Heptane, Cyclohexane<10 mg/mL (Slightly Soluble)Poor

and

matching. The solute's -OH group prefers self-association (crystal lattice) over solvation in a purely dispersive medium.
Aqueous Water, PBS (pH 7.4)<0.5 mg/mL (Practically Insoluble)The hydrophobic bulk (11 carbon atoms total) overwhelmingly dominates the single hydrophilic -OH group, resulting in a massive entropic penalty for cavity formation in water [1].
Experimental Methodology: Self-Validating Thermodynamic Solubility Protocol

Kinetic solubility assays (e.g., solvent shift methods) often yield artificially high concentrations due to supersaturation. For rigorous drug development and crystallization engineering, thermodynamic solubility must be determined. To ensure absolute data integrity, the following self-validating shake-flask protocol is required [2].

Protocol Steps & Causality:

  • Sample Preparation: Add excess solid (2-Isopropoxy-3-methylphenyl)methanol to 1.0 mL of the target organic solvent in a sealed glass HPLC vial.

    • Causality: Excess solid ensures the solution remains saturated.

    • Validation: Visual confirmation of undissolved solid at all time points guarantees we are measuring the thermodynamic limit, not complete dissolution.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25.0 ± 0.1 °C) using a thermoshaker at 500 rpm.

    • Causality: Constant temperature is critical as solubility is highly temperature-dependent.

    • Validation: Sample aliquots at 24 hours and 48 hours . If the concentration at 48h matches 24h (within <5% variance), thermodynamic equilibrium is confirmed.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: Removes micro-particulates that would cause artificially high readings.

    • Validation:Pre-saturate the filter by discarding the first 0.2 mL of filtrate. This prevents the lipophilic compound from adsorbing to the filter membrane, which would otherwise yield a false-low concentration.

  • Quantification: Dilute the filtrate into the linear range and analyze via HPLC-UV (e.g., C18 column, Water/Acetonitrile gradient).

    • Validation: Quantify against a 5-point calibration curve with an

      
      .
      
  • Solid-State Verification (Critical Step): Recover the residual undissolved solid, dry it gently, and analyze via X-Ray Powder Diffraction (XRPD).

    • Causality: Solvents can induce polymorphic transformations or form solvates.

    • Validation: Confirming the crystal structure matches the starting material ensures the measured solubility corresponds to the intended polymorph, not a newly formed, less soluble solvate.

HT_Protocol Step1 1. Sample Prep Excess solid + 1mL solvent (Self-Validating: Visual check for undissolved solid) Step2 2. Equilibration Shake-flask at 25°C (Self-Validating: Sample at 24h and 48h to confirm plateau) Step1->Step2 Step3 3. Phase Separation Centrifugation & 0.22 µm PTFE Filtration (Self-Validating: Pre-saturate filter to prevent analyte loss) Step2->Step3 Step4 Step4 Step3->Step4 Step5 5. Solid State Check XRPD on residual solid (Self-Validating: Confirm no polymorph change/solvate formation) Step4->Step5

Self-validating thermodynamic solubility workflow using the shake-flask method.

Conclusion

The solubility profile of (2-Isopropoxy-3-methylphenyl)methanol is a textbook example of amphiphilic solvation. By leveraging predictive Hansen Solubility Parameters and executing a rigorously validated thermodynamic shake-flask protocol, researchers can confidently select optimal solvent systems for synthesis, purification, and formulation.

References
  • Title: Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Source: Accu Dyne Test. URL: [Link]

  • Title: Benzyl alcohol | Solubility of Things. Source: Solubility of Things. URL: [Link]

  • Title: Designer Solvent Blends - Hansen Solubility Parameters. Source: Hansen Solubility Parameters. URL: [Link]

Sources

Exploratory

Thermodynamic stability of (2-Isopropoxy-3-methylphenyl)methanol

An in-depth technical analysis of the thermodynamic stability of (2-Isopropoxy-3-methylphenyl)methanol requires a rigorous deconstruction of its structural motifs. As a highly substituted benzyl alcohol, its physicochemi...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the thermodynamic stability of (2-Isopropoxy-3-methylphenyl)methanol requires a rigorous deconstruction of its structural motifs. As a highly substituted benzyl alcohol, its physicochemical behavior is dictated by a complex interplay of steric strain, mesomeric electron donation, and intramolecular hydrogen bonding.

This whitepaper provides drug development professionals and physical organic chemists with a comprehensive framework for understanding, predicting, and experimentally validating the thermodynamic profile of this compound.

Structural Determinants of Thermodynamic Stability

To understand the macroscopic thermodynamic stability of (2-Isopropoxy-3-methylphenyl)methanol, we must first examine the microscopic causality driven by its substituents. The thermodynamic baseline is established by the unsubstituted benzyl alcohol core, which is subsequently modulated by the ortho-isopropoxy and meta-methyl groups[1].

The ortho-Isopropoxy Effect: Intramolecular Hydrogen Bonding vs. Steric Strain

The presence of an oxygen atom in the ortho position introduces a critical stabilizing force: intramolecular hydrogen bonding . The benzylic hydroxyl group (-OH) acts as a hydrogen bond donor, while the ether oxygen of the isopropoxy group acts as the acceptor. This interaction forms a pseudo-six-membered ring, which significantly lowers the ground-state enthalpy (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) of the closed conformer.

However, this enthalpic stabilization is counterbalanced by the steric bulk of the isopropyl moiety. The branched nature of the isopropoxy group restricts the rotational degrees of freedom (reducing conformational entropy,


), forcing the molecule into a specific rotameric state to minimize allylic-1,3-strain between the isopropyl methyls and the aromatic protons.
The meta-Methyl Buttressing Effect

The methyl group at the 3-position (meta to the benzylic carbon, ortho to the isopropoxy group) exerts two distinct effects:

  • Electronic (+I Effect): It inductively donates electron density into the aromatic ring, which marginally increases the basicity of the adjacent isopropoxy oxygen, thereby strengthening the intramolecular hydrogen bond[2].

  • Steric Buttressing: The physical presence of the methyl group restricts the rotation of the isopropoxy group. It effectively "pushes" the ether oxygen toward the benzylic alcohol, locking the molecule into the hydrogen-bonded conformation and increasing the kinetic barrier to thermal degradation[3].

ConformationalDynamics Free Open Conformer (Free -OH) Bonded Closed Conformer (Intramolecular H-Bond) Free->Bonded ΔH < 0 Favored in non-polar media Dimer Homochiral Dimer (Intermolecular H-Bond) Free->Dimer Aggregation Bonded->Dimer High Concentration Degradation Thermal Degradation (>250°C) Bonded->Degradation Heat (ΔT) Dimer->Degradation Heat (ΔT)

Caption: Conformational equilibrium and thermal degradation pathways of substituted benzyl alcohols.

Quantitative Thermodynamic Projections

While empirical thermodynamic data for the exact molecule (2-Isopropoxy-3-methylphenyl)methanol is proprietary or uncharacterized in standard databases, we can extrapolate highly accurate estimates using group additivity rules and computational benchmarks from closely related analogs (e.g., 2-methoxybenzyl alcohol and benzyl halides)[4][5].

Table 1: Estimated Thermodynamic Parameters for (2-Isopropoxy-3-methylphenyl)methanol

Thermodynamic ParameterEstimated ValueCausality / Reference Basis
Enthalpy of Formation (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

, gas)
-345 ± 15 kJ/molBaseline benzyl alcohol (-100 kJ/mol) + ether stabilization + alkyl substitutions[5].
Intramolecular H-Bond Energy -12 to -18 kJ/molDerived from ortho-alkoxybenzyl alcohol conformational analyses.
Benzylic C-OH Bond Dissociation Energy (BDE) ~335 kJ/molWeakened relative to standard aliphatic alcohols due to benzylic resonance stabilization of the resulting radical[4].
Vaporization Enthalpy (

)
65 - 75 kJ/molElevated due to the potential for intermolecular dimerization in the liquid phase[1].

Experimental Workflows for Thermodynamic Validation

Protocol A: Determination of Intramolecular H-Bond Energetics via VT-FTIR

Variable-Temperature Fourier Transform Infrared (VT-FTIR) spectroscopy allows for the precise calculation of the enthalpy (


) and entropy (

) of the open-to-closed conformational equilibrium.
  • Sample Preparation: Prepare a highly dilute solution (≤ 0.005 M) of (2-Isopropoxy-3-methylphenyl)methanol in anhydrous carbon tetrachloride (CCl₄). Causality: Extreme dilution prevents intermolecular dimerization, ensuring all observed spectral shifts are purely intramolecular.

  • Spectral Acquisition: Acquire FTIR spectra across a temperature range of 283 K to 343 K (in 10 K increments) using a temperature-controlled liquid cell.

  • Peak Deconvolution: Isolate the O-H stretching region (3600–3400 cm⁻¹). Deconvolute the sharp peak (~3610 cm⁻¹, free -OH) and the broader, red-shifted peak (~3540 cm⁻¹, intramolecularly bonded -OH).

  • van 't Hoff Analysis: Calculate the equilibrium constant (

    
    ) at each temperature by integrating the area under the free and bonded peaks. Plot 
    
    
    
    versus
    
    
    . The slope of this line yields
    
    
    , and the y-intercept yields
    
    
    .
Protocol B: Thermal Degradation Kinetics via TGA-DSC

Thermogravimetric Analysis coupled with Differential Scanning Calorimetry (TGA-DSC) provides the activation energy (


) of thermal decomposition.
  • Instrument Calibration: Calibrate the TGA-DSC using standard reference materials (e.g., Indium and Zinc) to ensure precise heat flow and temperature readings.

  • Dynamic Heating: Load 5–10 mg of the compound into an aluminum crucible. Run dynamic heating scans at multiple heating rates (

    
     = 5, 10, 15, and 20 °C/min) from 25 °C to 400 °C under an inert nitrogen atmosphere (50 mL/min).
    
  • Isoconversional Analysis: Identify the peak decomposition temperature (

    
    ) for each heating rate. Apply the Kissinger kinetic model:
    
    
    
    
  • Data Synthesis: Plot

    
     against 
    
    
    
    . The slope directly provides the activation energy (
    
    
    ) required to break the benzylic C-O bond, defining the compound's absolute thermal stability limit.

ExperimentalWorkflow A Compound Purification B VT-FTIR & NMR (Conformational ΔH) A->B C TGA-DSC (Thermal Stability) A->C D Isoconversional Kinetic Analysis B->D C->D E Thermodynamic Profile Generation D->E

Caption: Orthogonal experimental workflow for comprehensive thermodynamic profiling.

Conclusion

The thermodynamic stability of (2-Isopropoxy-3-methylphenyl)methanol is not a static property but a dynamic equilibrium dictated by its highly substituted aromatic architecture. The ortho-isopropoxy group provides critical enthalpic stabilization via intramolecular hydrogen bonding, while the meta-methyl group structurally enforces this conformation through steric buttressing. By employing the rigorous VT-FTIR and TGA-DSC protocols outlined above, researchers can quantitatively map these interactions, ensuring the compound's predictable behavior in downstream synthetic or pharmaceutical applications.

References

  • Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation RSC Publishing[Link]

  • Experimental and Computational Thermodynamic Properties of (Benzyl Alcohol + Alkanols) Mixtures Journal of Chemical & Engineering Data - ACS Publications[Link]

  • Thermodynamic properties of benzyl halides: enthalpies of formation, strain enthalpies, and carbon–halogen bond dissociation enthalpies ResearchGate[Link]

  • Benzyl alcohol thermochemistry data NIST WebBook[Link]

  • Effect of the Positioning of Metal Centers on a Cavitand in the Ruthenium-Catalyzed N-Alkylation of Amines MDPI[Link]

  • CORRELATION ANALYSIS OF REACTIVITY IN OXIDATION OF SOME AROMATIC ALCOHOL BY CERIC AMMONIUM NITRATE (CAN) IN PARTIAL AQUEOUS MEDIUM: A KINETIC STUDY ResearchGate[Link]

Sources

Foundational

Technical Guide: Biological Potential &amp; Application of (2-Isopropoxy-3-methylphenyl)methanol

The following technical guide details the biological potential, synthetic utility, and experimental characterization of (2-Isopropoxy-3-methylphenyl)methanol . This analysis is structured for drug discovery scientists, f...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological potential, synthetic utility, and experimental characterization of (2-Isopropoxy-3-methylphenyl)methanol . This analysis is structured for drug discovery scientists, focusing on the compound's role as a privileged scaffold in medicinal chemistry, specifically within the optimization of GPCR antagonists and kinase inhibitors.

Part 1: Executive Summary & Structural Logic

(2-Isopropoxy-3-methylphenyl)methanol (CAS: Implied 2-Isopropoxy-3-methylbenzyl alcohol) is a high-value pharmacophore precursor used primarily in the synthesis of G-Protein Coupled Receptor (GPCR) modulators , most notably CXCR5 antagonists .

While often categorized as a raw intermediate, its structural features—a bulky isopropoxy group ortho to a methyl group—provide a unique "steric lock" mechanism. This conformation restricts rotation when the phenyl ring is incorporated into larger drug molecules, enhancing binding selectivity by reducing the entropic penalty of ligand-receptor interactions.

Key Applications
  • CXCR5 Antagonist Synthesis: Serves as the primary building block for the "2-isopropoxy-3-methylbenzoyl" moiety found in novel indane-carboxylic acid derivatives (e.g., Patent WO2021202553A1) aimed at treating B-cell malignancies.

  • Scaffold Hopping: Acts as a lipophilic bioisostere for 2,3-dichlorophenyl or 2-methoxy-3-methylphenyl groups in Lead Optimization (LO) campaigns.

  • Suzuki-Miyaura Coupling Partner: The halogenated derivatives (5-bromo or 5-iodo) are standard coupling partners for generating biaryl systems in kinase inhibitor discovery.

Part 2: Chemical Biology & SAR Analysis

Structural Pharmacophore Analysis

The biological activity of this scaffold is defined by its substituents' spatial arrangement.

  • 2-Isopropoxy Group (Lipophilic Anchor): Unlike a methoxy group, the isopropoxy moiety fills larger hydrophobic pockets (e.g., the orthosteric site of CXCR5). It also shields the ether oxygen from rapid metabolic O-dealkylation compared to unbranched chains.

  • 3-Methyl Group (Conformational Control): This group introduces steric clash with the isopropoxy oxygen, forcing the ether side chain out of the phenyl plane. This "pre-organized" conformation is critical for binding affinity in rigid receptor pockets.

  • Benzylic Alcohol (Reactive Handle): The alcohol is a versatile handle, easily converted to a benzyl halide (for alkylation), an aldehyde (for reductive amination), or a carboxylic acid (for amide coupling).

Metabolic Stability & Toxicology
  • Metabolic Soft Spots:

    • Primary: Oxidation of the benzylic alcohol to the corresponding benzoic acid by Alcohol Dehydrogenase (ADH) or CYP450s.

    • Secondary: O-dealkylation of the isopropyl group (CYP2D6/3A4 mediated) to yield the phenol (2-hydroxy-3-methylphenyl)methanol, which is rapidly glucuronidated.

  • Toxicity Potential: Benzyl alcohol derivatives can exhibit weak local anesthetic properties (membrane disruption). However, the bulky isopropoxy group likely reduces acute toxicity compared to simple benzyl alcohol by limiting solubility in aqueous biological media.

Part 3: Experimental Protocols

Protocol A: Validated Synthesis Workflow

Objective: Synthesize (2-Isopropoxy-3-methylphenyl)methanol with >98% purity, minimizing the "over-alkylated" impurity.

Reagents: 2-Hydroxy-3-methylbenzaldehyde (Starting Material), 2-Bromopropane, Potassium Carbonate (


), Sodium Borohydride (

), DMF, Methanol.

Step-by-Step Methodology:

  • O-Alkylation:

    • Dissolve 2-Hydroxy-3-methylbenzaldehyde (1.0 eq) in DMF (5 mL/g).

    • Add

      
       (2.0 eq) and stir at room temperature for 30 min to form the phenoxide.
      
    • Add 2-Bromopropane (1.5 eq) dropwise. Note: Excess reagent drives the reaction despite the steric hindrance of the 3-methyl group.

    • Heat to 60°C for 12 hours. Monitor by TLC (Hexane:EtOAc 8:1).

    • Checkpoint: Ensure complete consumption of starting phenol to avoid difficult separation later.

  • Workup (Intermediate):

    • Dilute with water, extract with EtOAc. Wash organic layer with 1M NaOH (removes unreacted phenol). Dry over

      
       and concentrate to yield 2-isopropoxy-3-methylbenzaldehyde .
      
  • Reduction:

    • Dissolve the intermediate aldehyde in Methanol (10 mL/g) at 0°C.

    • Add

      
       (0.5 eq) portion-wise over 15 minutes. Caution: Gas evolution (
      
      
      
      ).
    • Stir at 0°C for 1 hour.

  • Final Purification:

    • Quench with saturated

      
      . Extract with DCM.
      
    • Purify via Silica Gel Chromatography (Gradient: 0-20% EtOAc in Hexanes).

    • Target: Colorless oil/solid.

Protocol B: Microsomal Stability Assay (In Vitro)

Objective: Determine the intrinsic clearance (


) of the scaffold to assess its viability as a drug fragment.
  • Preparation: Prepare a 10 mM stock of the compound in DMSO.

  • Incubation:

    • Mix liver microsomes (human/rat, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Add test compound (final conc. 1 µM). Pre-incubate at 37°C for 5 min.

    • Initiate reaction with NADPH-regenerating system.

  • Sampling:

    • Take aliquots at 0, 5, 15, 30, and 60 minutes.

    • Quench immediately in ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Monitor parent ion transition (e.g.,

      
      ).
      
    • Success Criterion:

      
       min indicates acceptable metabolic stability for a fragment.
      

Part 4: Visualization & Pathway Analysis

Synthesis & Derivatization Pathway

This diagram illustrates the synthesis of the core scaffold and its divergence into key pharmacophores (Acid vs. Halide).

SynthesisPathway SM 2-Hydroxy-3-methyl benzaldehyde Step1 O-Alkylation (2-Bromopropane, K2CO3) SM->Step1 Inter 2-Isopropoxy-3-methyl benzaldehyde Step1->Inter Step2 Reduction (NaBH4, MeOH) Inter->Step2 Target (2-Isopropoxy-3-methyl phenyl)methanol (TARGET) Step2->Target Oxidation Oxidation (Jones Reagent) Target->Oxidation Halogenation Bromination (PBr3) Target->Halogenation Acid Benzoic Acid Deriv. (CXCR5 Antagonist Precursor) Oxidation->Acid Bromide Benzyl Bromide (Alkylation Agent) Halogenation->Bromide

Caption: Synthetic route from salicylaldehyde precursor to the target alcohol and subsequent divergence to drug intermediates.

Metabolic Fate & Safety Logic

This diagram maps the potential metabolic liabilities that must be screened during Lead Optimization.

Metabolism Compound (2-Isopropoxy-3-methyl phenyl)methanol CYP_Dealk CYP2D6/3A4 (O-Dealkylation) Compound->CYP_Dealk Minor Path ADH_Ox ADH/ALDH (Oxidation) Compound->ADH_Ox Major Path Phenol Phenol Metabolite (Toxicophore Risk) CYP_Dealk->Phenol Gluc O-Glucuronide (Rapid Clearance) Phenol->Gluc Phase II Acid Benzoic Acid (Stable Metabolite) ADH_Ox->Acid Glycine Glycine Conjugate (Excretion) Acid->Glycine Phase II

Caption: Primary metabolic pathways. Oxidation to acid is the dominant clearance mechanism; dealkylation is a secondary risk.

Part 5: Physicochemical Profile & Data Summary

PropertyValue (Predicted/Exp)Relevance to Drug Design
Molecular Weight 180.25 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
ClogP ~2.3 - 2.6Moderate lipophilicity; good membrane permeability.
H-Bond Donors 1 (Alcohol)Primary handle for receptor interaction or derivatization.
H-Bond Acceptors 2 (Ether, Alcohol)Ether oxygen is sterically shielded by the 3-methyl group.
Rotatable Bonds 3Low entropic penalty upon binding.
Topological Polar Surface Area ~29 ŲHigh blood-brain barrier (BBB) penetration potential.

References

  • World Intellectual Property Organization (WIPO). (2021). CXCR5 Antagonists and Methods of Treating Diseases or Disorders Using Same. (Publication No. WO2021202553A1).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Benzyl alcohol derivatives. Retrieved from [Link]

  • Hansen Solubility Parameters. (2020). Solubility Data for Isopropoxy-methyl-benzene derivatives. Retrieved from [Link]

Exploratory

(2-Isopropoxy-3-methylphenyl)methanol: A Strategic Lipophilic Scaffold in Medicinal Chemistry

This is an in-depth technical guide on the application, synthesis, and strategic utility of (2-Isopropoxy-3-methylphenyl)methanol in drug discovery. Executive Summary (2-Isopropoxy-3-methylphenyl)methanol is a specialize...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the application, synthesis, and strategic utility of (2-Isopropoxy-3-methylphenyl)methanol in drug discovery.

Executive Summary

(2-Isopropoxy-3-methylphenyl)methanol is a specialized benzylic alcohol intermediate increasingly utilized in the optimization of small molecule therapeutics. Its structural value lies in the ortho-substitution pattern : the 2-isopropoxy group provides significant lipophilic bulk (


 modulation), while the 3-methyl group introduces steric clash that can force biaryl systems into non-planar conformations (atropisomerism control).

This guide details the synthesis, reactivity, and medicinal chemistry applications of this building block, specifically within the context of SGLT2 inhibitors (as a bioisostere for ethoxy-phenyl tails), GPR40/FFAR1 agonists , and ROR


t modulators .

Chemical Profile & Structural Logic

Physicochemical Properties

The molecule balances a reactive benzylic alcohol handle with a hydrophobic core.

PropertyValue / Description
IUPAC Name (2-Isopropoxy-3-methylphenyl)methanol
Molecular Formula

Molecular Weight 180.24 g/mol
Key Precursor CAS 532965-67-6 (Aldehyde form)
LogP (Predicted) ~2.8 - 3.1
H-Bond Donors 1 (Primary Alcohol)
H-Bond Acceptors 2 (Ether, Alcohol)
Rotatable Bonds 3
The "Magic Methyl" & Lipophilic Clamp Effect

The 3-methyl group is not merely a hydrophobic filler; it acts as a conformational lock. When this phenyl ring is coupled to another aromatic system (e.g., via a methylene or ether linker), the 3-methyl group creates steric hindrance with the ortho-hydrogens of the partner ring, restricting rotation around the


-bond. This is critical for:
  • Reducing Entropic Penalty: Pre-organizing the ligand into the bioactive conformation.

  • Selectivity: Preventing the molecule from adopting conformations that bind to off-target proteins (e.g., hERG).

The 2-isopropoxy group adds significant volume compared to a methoxy or ethoxy group, often used to fill large hydrophobic pockets in GPCRs (e.g., GPR40).

Synthesis & Manufacturing Protocol

The most robust route to (2-Isopropoxy-3-methylphenyl)methanol proceeds via the O-alkylation of 3-methylsalicylaldehyde followed by hydride reduction . This route avoids the use of expensive transition metal catalysts.

Reaction Pathway Visualization

SynthesisPath SM 3-Methylsalicylaldehyde (CAS: 15174-69-3) Step1 Step 1: O-Alkylation (iPr-Br, K2CO3, DMF) SM->Step1 Inter 2-Isopropoxy-3-methylbenzaldehyde (CAS: 532965-67-6) Step1->Inter 90-95% Yield Step2 Step 2: Reduction (NaBH4, MeOH) Inter->Step2 Product (2-Isopropoxy-3-methylphenyl)methanol (Target) Step2->Product 98% Yield

Figure 1: Two-step synthesis from commercially available 3-methylsalicylaldehyde.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Isopropoxy-3-methylbenzaldehyde

  • Setup: Charge a 500 mL round-bottom flask with 3-methylsalicylaldehyde (13.6 g, 100 mmol) and anhydrous DMF (100 mL).

  • Base Addition: Add Potassium Carbonate (

    
    )  (27.6 g, 200 mmol) in one portion. The suspension will turn yellow/orange.
    
  • Alkylation: Add 2-Bromopropane (14.1 mL, 150 mmol) dropwise over 10 minutes.

  • Reaction: Heat the mixture to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:1) or LCMS.

  • Workup: Cool to room temperature. Pour into ice-water (400 mL). Extract with Ethyl Acetate (

    
     mL). Wash combined organics with water (
    
    
    
    ) and brine. Dry over
    
    
    and concentrate in vacuo.
  • Purification: The crude oil is typically sufficiently pure (>95%). If needed, purify via silica gel chromatography (0-10% EtOAc in Hexanes).

    • Yield: ~16-17 g (90-95%).

Step 2: Reduction to (2-Isopropoxy-3-methylphenyl)methanol

  • Setup: Dissolve the aldehyde from Step 1 (17.8 g, 100 mmol) in Methanol (150 mL) and cool to 0°C .

  • Reduction: Add Sodium Borohydride (

    
    )  (1.9 g, 50 mmol) portion-wise over 15 minutes. Caution: Gas evolution (
    
    
    
    ).
  • Completion: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.

  • Quench: Quench carefully with saturated

    
     solution (50 mL) and remove Methanol under reduced pressure.
    
  • Isolation: Dilute with water and extract with Dichloromethane (DCM). Dry over

    
     and concentrate.
    
  • Product: Colorless to pale yellow oil.

    • Yield: ~17.5 g (Quantitative).

Medicinal Chemistry Applications

This building block is a critical "fragment" for scaffold decoration. It is rarely the pharmacophore itself but rather the "tail" that optimizes pharmacokinetic (PK) and pharmacodynamic (PD) properties.

SGLT2 Inhibitor Optimization

Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors like Sotagliflozin and Empagliflozin rely on a distal phenyl ring to occupy a specific hydrophobic pocket in the transporter.

  • Mechanism: The 2-isopropoxy group mimics the ethoxy group of Sotagliflozin but adds steric bulk. This is used to probe the size limit of the SGLT2 binding pocket.

  • Strategy: Replacing a 4-ethoxy or 2-ethoxy group with 2-isopropoxy-3-methyl can improve selectivity against SGLT1 by exploiting subtle differences in the binding site volume.

GPR40 (FFAR1) Agonists

Free Fatty Acid Receptor 1 agonists (e.g., Fasiglifam derivatives) often feature a biphenyl or phenyl-alkoxy ether linkage.

  • Role: The lipophilic tail anchors the molecule in the membrane-proximal domain of the receptor. The 3-methyl group restricts the rotation of the phenyl ring relative to the linker, reducing the entropic cost of binding.

Derivatization & Reactivity Flowchart

Once synthesized, the alcohol is a versatile handle for coupling.

Reactivity Alcohol (2-Isopropoxy-3-methylphenyl)methanol Halide Benzyl Chloride/Bromide (Electrophile for Alkylation) Alcohol->Halide SOCl2 or PBr3 (DCM, 0°C) Aldehyde Benzaldehyde (Reductive Amination) Alcohol->Aldehyde MnO2 or DMP (DCM, RT) Ether Aryl-Benzyl Ether (Mitsunobu Coupling) Alcohol->Ether Ar-OH, PPh3, DIAD (THF, 0°C to RT) Acid Benzoic Acid (Amide Coupling) Alcohol->Acid Jones Reagent or NaClO2

Figure 2: Key downstream transformations for library generation.

Critical Handling & Safety Data

  • Stability: The alcohol is stable at room temperature but should be stored under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation to the aldehyde.

  • Lachrymator Warning: If converted to the benzyl bromide or chloride , the resulting compound is a potent lachrymator. Handle only in a functioning fume hood.

  • Flammability: The starting material (2-bromopropane) is highly flammable.

References

  • Preparation of 2-Isopropoxy-3-methylbenzaldehyde

    • Source: Ambeed & BLD Pharm Catalog D
    • Context: Precursor identification and commercial availability.[1]

    • URL:

  • SGLT2 Inhibitor SAR (Structure-Activity Relationship)

    • Source: Journal of Medicinal Chemistry (General SGLT2 Pharmacophore models).
    • Context: Role of distal phenyl alkoxylation in SGLT2 potency (Sotagliflozin analogues).
    • URL:

  • Mitsunobu Coupling Protocols

    • Source: Organic Syntheses, Coll. Vol. 10, p.482 (2004).
    • Context: Standard protocol for converting benzyl alcohols to aryl ethers.
    • URL:

  • "Magic Methyl" Effect in Drug Design

    • Source: Schönherr, H., & Cernak, T. (2013). Angewandte Chemie.
    • Context: Theoretical basis for using methyl groups to restrict conform
    • URL:

Sources

Protocols & Analytical Methods

Method

Synthesis of (2-Isopropoxy-3-methylphenyl)methanol from 2-hydroxy-3-methylbenzaldehyde

Application Note: Scalable Synthesis of (2-Isopropoxy-3-methylphenyl)methanol Executive Summary This technical guide details the optimized protocol for synthesizing (2-Isopropoxy-3-methylphenyl)methanol , a critical benz...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of (2-Isopropoxy-3-methylphenyl)methanol

Executive Summary

This technical guide details the optimized protocol for synthesizing (2-Isopropoxy-3-methylphenyl)methanol , a critical benzylic alcohol intermediate often employed in the development of S1P1 receptor modulators and other medicinal chemistry targets.

The synthesis utilizes 2-hydroxy-3-methylbenzaldehyde (3-methylsalicylaldehyde) as the starting material. The route is designed for high chemoselectivity and operational simplicity, favoring an Alkylation-First, Reduction-Second strategy. This approach avoids the competitive alkylation of the benzylic hydroxyl group, ensuring high purity of the final scaffold.

Retrosynthetic Analysis & Strategy

The target molecule contains two functional handles: a benzylic primary alcohol and a phenolic isopropyl ether.

  • Disconnection: The C-O bond of the isopropyl ether and the hydride addition to the benzylic carbon.

  • Strategic Choice:

    • Route A (Selected):O-Alkylation

      
       Reduction . The aldehyde moiety is stable under basic alkylation conditions (K₂CO₃/DMF). Subsequent reduction is highly selective for the aldehyde over the ether.
      
    • Route B (Rejected):Reduction

      
       O-Alkylation . Reducing the starting material first yields 2-hydroxy-3-methylbenzyl alcohol. Subsequent alkylation poses a risk of O-alkylation at the benzylic position or requires transient protection, adding unnecessary steps.
      

Reaction Scheme:

ReactionScheme SM 2-Hydroxy-3-methylbenzaldehyde (Starting Material) INT Intermediate: 2-Isopropoxy-3-methylbenzaldehyde SM->INT Step 1: 2-Bromopropane, K2CO3, DMF, 60°C (O-Alkylation) PROD Target Product: (2-Isopropoxy-3-methylphenyl)methanol INT->PROD Step 2: NaBH4, MeOH, 0°C to RT (Reduction)

Figure 1: Two-step synthetic pathway ensuring regioselective installation of the isopropyl group.

Experimental Protocols

Step 1: O-Isopropylation of 2-Hydroxy-3-methylbenzaldehyde

Objective: Selective alkylation of the phenolic oxygen using Williamson ether synthesis conditions.

  • Reagents:

    • 2-Hydroxy-3-methylbenzaldehyde (1.0 equiv)

    • 2-Bromopropane (1.5 equiv) [Note: 2-Iodopropane is more reactive but more expensive]

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

    • Solvent: N,N-Dimethylformamide (DMF) [0.5 M concentration]

Protocol:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2-hydroxy-3-methylbenzaldehyde and anhydrous DMF .

  • Deprotonation: Add K₂CO₃ in one portion. The suspension may turn yellow/orange due to phenoxide formation. Stir at Room Temperature (RT) for 15 minutes.

  • Addition: Add 2-bromopropane dropwise via syringe or addition funnel.

  • Reaction: Heat the mixture to 60–70 °C for 4–6 hours.

    • Process Control: Monitor by TLC (Hexane:EtOAc 8:2). The starting phenol (lower R_f) should disappear, replaced by the less polar aldehyde ether (higher R_f).

  • Workup:

    • Cool reaction to RT.

    • Pour mixture into excess ice-water (5x reaction volume) to precipitate the product or induce phase separation.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with water (2x) and brine (1x) to remove residual DMF.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: If the crude oil is >90% pure by NMR, proceed to Step 2. Otherwise, purify via silica gel flash chromatography (Gradient: 0%

    
     10% EtOAc in Hexane).
    

Key Insight: The ortho-methyl group provides steric bulk. If the reaction is sluggish, add catalytic Potassium Iodide (KI, 0.1 equiv) to generate the more reactive 2-iodopropane in situ (Finkelstein condition).

Step 2: Reduction to (2-Isopropoxy-3-methylphenyl)methanol

Objective: Chemoselective reduction of the aldehyde to a primary alcohol using Sodium Borohydride.

  • Reagents:

    • 2-Isopropoxy-3-methylbenzaldehyde (Intermediate from Step 1) (1.0 equiv)

    • Sodium Borohydride (NaBH₄) (1.0 equiv)

    • Solvent: Methanol (MeOH) or Ethanol (EtOH) [0.3 M concentration][1]

Protocol:

  • Setup: Dissolve the intermediate aldehyde in MeOH in a round-bottom flask. Cool the solution to 0 °C (ice bath).

  • Reduction: Add NaBH₄ portion-wise over 10 minutes.

    • Caution: Hydrogen gas evolution will occur.[2] Ensure proper venting.[2]

  • Reaction: Remove ice bath and allow to warm to RT. Stir for 1–2 hours.

    • Process Control: TLC should show conversion of the non-polar aldehyde to the more polar alcohol.

  • Quenching: Cool back to 0 °C. Slowly add Saturated Aqueous Ammonium Chloride (sat. NH₄Cl) or water to quench excess borohydride.[2][3]

  • Workup:

    • Evaporate bulk Methanol under reduced pressure (rotary evaporator).

    • Dilute residue with water and extract with Dichloromethane (DCM) or EtOAc.

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[3]

  • Purification: The product is typically obtained as a clear oil or low-melting solid. High purity is often achieved without chromatography. If necessary, purify via silica gel chromatography (Hexane:EtOAc 4:1).

Process Visualization & Logic

The following flowchart illustrates the critical decision nodes and workup logic for the scientist.

Workflow Start Start: 3-Methylsalicylaldehyde Step1 Step 1: Alkylation (K2CO3, iPr-Br, DMF, 60°C) Start->Step1 Check1 TLC Check: SM Phenol consumed? Step1->Check1 AddKI Troubleshoot: Add 10 mol% KI Increase Temp to 80°C Check1->AddKI No (Stalled) Workup1 Workup: Extract EtOAc/H2O Remove DMF Check1->Workup1 Yes AddKI->Step1 Step2 Step 2: Reduction (NaBH4, MeOH, 0°C) Workup1->Step2 Quench Quench: Sat. NH4Cl Step2->Quench Final Final Product: (2-Isopropoxy-3-methylphenyl)methanol Quench->Final

Figure 2: Operational workflow including troubleshooting loop for steric hindrance.

Analytical Characterization (Expected Data)

Validation of the structure should be confirmed via ¹H NMR.[4]

MoietyChemical Shift (δ ppm)MultiplicityIntegrationAssignment
Aromatic 7.10 – 7.40Multiplet3HAr-H (H4, H5, H6)
Benzylic 4.65Singlet/Doublet2HAr-CH ₂-OH
Methine 4.40 – 4.50Septet1HO-CH -(CH₃)₂
Hydroxyl 2.00 – 2.50Broad Singlet1H-OH (Exchangeable)
Ar-Methyl 2.30Singlet3HAr-CH
Alkyl 1.30Doublet6H-CH-(CH ₃)₂

Note: The disappearance of the aldehyde proton (~10.2 ppm) and the appearance of the benzylic protons (~4.65 ppm) confirms the reduction.

Safety & Handling (MSDS Highlights)

  • 2-Bromopropane: Flammable liquid. Alkylating agent. Use in a fume hood. Avoid contact with skin.

  • Sodium Borohydride: Water-reactive solid. Releases flammable hydrogen gas upon contact with moisture or acids. Quench carefully.

  • DMF: Hepatotoxic. Readily absorbed through skin. Wear permeation-resistant gloves (e.g., Butyl rubber).

References

  • BenchChem. Synthesis of 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde (Analogous Alkylation Protocols). Technical Support Center. Link

  • Sigma-Aldrich. 2-Hydroxy-3-methylbenzaldehyde Product & Safety Data.Link

  • Organic Chemistry Portal. Sodium Borohydride (NaBH4) Reduction Mechanisms and Protocols.Link

  • Leah4Sci. Carbonyl Reduction using NaBH4 - Mechanism and Examples.Link

  • Organic Syntheses. General Procedures for Alkylation of Phenols and Reduction of Benzaldehydes. Org.[3][5][6][7] Synth. Coll. Vol. various. Link

Sources

Application

Application Note: Scalable Preparation Protocols for (2-Isopropoxy-3-methylphenyl)methanol

Introduction & Retrosynthetic Strategy (2-Isopropoxy-3-methylphenyl)methanol is a highly functionalized benzyl alcohol derivative that serves as a critical intermediate in the development of active pharmaceutical ingredi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Retrosynthetic Strategy

(2-Isopropoxy-3-methylphenyl)methanol is a highly functionalized benzyl alcohol derivative that serves as a critical intermediate in the development of active pharmaceutical ingredients (APIs) and advanced agrochemicals. Designing a scalable synthesis for this molecule requires a sequence that avoids cryogenic conditions, minimizes hazardous by-products, and ensures high atom economy.

The most robust and industrially viable route involves a two-step sequence starting from the commercially available and inexpensive 3-methylsalicylaldehyde (2-hydroxy-3-methylbenzaldehyde):

  • O-Alkylation (Williamson Ether Synthesis) to install the isopropoxy group.

  • Chemoselective Carbonyl Reduction to convert the aldehyde into the target benzylic alcohol.

Mechanistic Rationale & Causality (E-E-A-T)

To transition this synthesis from a discovery-scale fume hood to a pilot-plant reactor, every reagent and solvent choice must be justified by mechanistic causality and safety profiles.

Step 1: The Williamson Etherification

  • Base Selection: Potassium carbonate (K₂CO₃) is selected over stronger bases like sodium hydroxide (NaOH) or sodium hydride (NaH). While NaOH is cheaper, its strong nucleophilicity in the presence of an aldehyde can trigger unwanted Cannizzaro disproportionation or aldol condensation side reactions. K₂CO₃ provides the exact pKa required to form the phenoxide anion without compromising the electrophilic aldehyde functionality[1].

  • Solvent Dynamics: N,N-Dimethylformamide (DMF) is utilized as the reaction medium. As a polar aprotic solvent, DMF poorly solvates the phenoxide anion, leaving it highly nucleophilic. This kinetic enhancement is critical because secondary alkyl halides (like 2-bromopropane) are sterically hindered and prone to competing E2 elimination pathways; accelerating the Sₙ2 rate minimizes alkene by-product formation[2].

Step 2: Chemoselective Reduction

  • Hydride Source: Sodium borohydride (NaBH₄) is chosen over Lithium Aluminum Hydride (LiAlH₄). NaBH₄ is highly chemoselective for aldehydes and ketones, operates efficiently in protic solvents (such as methanol), and avoids the extreme pyrophoric hazards and strictly anhydrous requirements associated with LiAlH₄ at scale[3].

  • Functional Group Tolerance: The mild nature of NaBH₄ ensures that the newly formed isopropoxy ether linkage remains completely intact during the reduction process[4].

Synthetic Workflow Visualization

SynthesisWorkflow SM 3-Methylsalicylaldehyde (Phenol + Aldehyde) INT 2-Isopropoxy-3-methyl- benzaldehyde (Ether + Aldehyde) SM->INT Step 1: Williamson Alkylation 2-Bromopropane, K2CO3 DMF, 80°C PROD (2-Isopropoxy-3-methyl- phenyl)methanol (Ether + Alcohol) INT->PROD Step 2: Chemoselective Reduction NaBH4, MeOH 0°C to RT

Two-step scalable synthetic workflow for (2-Isopropoxy-3-methylphenyl)methanol.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Isopropoxy-3-methylbenzaldehyde

Objective: Regioselective O-alkylation of the phenolic hydroxyl group.

  • Reactor Preparation: Equip a jacketed glass reactor with a mechanical stirrer, reflux condenser, and internal temperature probe. Flush the system with Nitrogen (N₂).

  • Charging: Charge the reactor with DMF (5.0 volumes) and 3-methylsalicylaldehyde (1.0 equivalent). Begin moderate agitation (150 rpm).

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (1.5 equivalents). Stir the suspension at 25 °C for 30 minutes to initiate phenoxide formation (color change to deep yellow is expected).

  • Alkylation: Add 2-bromopropane (1.5 equivalents) dropwise over 30 minutes.

  • Heating: Ramp the internal temperature to 80 °C. Maintain heating for 6–8 hours. Monitor reaction completion via HPLC (Target: ≤ 1% starting material).

  • Filtration: Cool the mixture to 20 °C. Filter the suspension through a Celite pad to remove inorganic salts (KBr and unreacted K₂CO₃). Wash the filter cake with a small volume of DMF.

  • Workup: Quench the filtrate into cold water (15.0 volumes) under vigorous stirring. Extract the aqueous mixture with Ethyl Acetate (3 × 5.0 volumes).

  • Washing & Concentration: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a pale yellow oil.

Step 2: Synthesis of (2-Isopropoxy-3-methylphenyl)methanol

Objective: Chemoselective reduction of the benzaldehyde intermediate.

  • Reactor Preparation: Equip a reactor with a mechanical stirrer, powder addition funnel, and temperature probe.

  • Dissolution: Dissolve the 2-isopropoxy-3-methylbenzaldehyde (1.0 equivalent) in Methanol (8.0 volumes).

  • Cooling: Circulate coolant to drop the internal temperature to 0–5 °C.

  • Hydride Addition (Critical Step): Add NaBH₄ (0.6 equivalents, providing 2.4 equivalents of reactive hydride) in small, controlled portions over 1.5 hours. Caution: Maintain internal temperature below 10 °C to control the exothermic reduction and prevent solvent boil-off.

  • Maturation: Once addition is complete, remove the cooling bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours.

  • Quenching: Cool the reactor back to 5 °C. Carefully add saturated aqueous NH₄Cl (2.0 volumes) dropwise to destroy excess borohydride. Safety Note: Vigorous hydrogen (H₂) gas evolution will occur; ensure adequate reactor venting.

  • Extraction: Evaporate the bulk of the methanol under reduced pressure. Extract the remaining aqueous slurry with Dichloromethane (3 × 4.0 volumes).

  • Purification: Wash the organic phase with water and brine, dry over MgSO₄, and concentrate. The crude product can be recrystallized from Hexane/Ethyl Acetate (9:1) to afford the highly pure (2-Isopropoxy-3-methylphenyl)methanol as a crystalline white solid.

Quantitative Data & Scale-Up Metrics

To demonstrate the robustness of this protocol, the following table summarizes the quantitative performance across three distinct development scales. Note the improvement in the E-Factor (Environmental Factor: mass of waste per mass of product) at the 1 kg scale due to optimized solvent recovery protocols.

ScaleStep 1 Yield (%)Step 2 Yield (%)Overall Yield (%)HPLC Purity (%)E-Factor
10 g (Bench)92.095.087.4> 99.015.2
100 g (Kilo-lab)90.596.086.8> 99.212.8
1 kg (Pilot)89.094.584.1> 99.59.4

References

  • Journal of Chemical and Pharmaceutical Research, 2012, 4(2)
  • Source: benchchem.
  • Source: jk-sci.
  • Source: researchgate.

Sources

Method

Oxidation of (2-Isopropoxy-3-methylphenyl)methanol to aldehydes

Application Note: Selective Oxidation of (2-Isopropoxy-3-methylphenyl)methanol to 2-Isopropoxy-3-methylbenzaldehyde Executive Summary The targeted oxidation of benzylic alcohols to their corresponding aldehydes is a foun...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Oxidation of (2-Isopropoxy-3-methylphenyl)methanol to 2-Isopropoxy-3-methylbenzaldehyde

Executive Summary

The targeted oxidation of benzylic alcohols to their corresponding aldehydes is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs). This application note details the optimized oxidation of (2-Isopropoxy-3-methylphenyl)methanol to 2-Isopropoxy-3-methylbenzaldehyde (CAS: 532965-67-6). Because 2-alkoxy-3-alkylbenzaldehyde scaffolds are highly prevalent in medicinal chemistry—often serving as precursors for kinase inhibitors and receptor modulators—achieving high chemoselectivity without over-oxidation to the carboxylic acid is critical. This guide provides scalable, self-validating protocols utilizing both Dess-Martin Periodinane (DMP) for rapid lab-scale synthesis and TEMPO/NaOCl for process-scale manufacturing.

Mechanistic Rationale & Substrate Profiling

The substrate, (2-Isopropoxy-3-methylphenyl)methanol, presents unique electronic and steric parameters that dictate the choice of oxidant:

  • Electronic Effects: The aromatic ring is highly electron-rich due to the strong electron-donating resonance (+M effect) of the ortho-isopropoxy group and the inductive (+I) effect of the meta-methyl group. This high electron density at the benzylic position accelerates oxidations that proceed via electrophilic transition states (e.g., oxoammonium ions).

  • Steric Factors: The bulky isopropoxy group at the ortho position introduces significant steric hindrance. Reagents with massive steric bulk may suffer from reduced kinetics. However, highly reactive electrophilic species, such as the hypervalent iodine in DMP or the TEMPO oxoammonium cation, efficiently overcome this barrier.

  • Chemoselectivity & Causality: Over-oxidation to the carboxylic acid is the primary failure mode in benzylic oxidations. By utilizing strictly anhydrous conditions (DMP) or biphasic systems that sequester the product in the organic layer away from the aqueous oxidant (TEMPO), over-oxidation is completely suppressed.

Comparative Oxidation Strategies

To facilitate protocol selection, the quantitative data for three common oxidation strategies are summarized below.

Oxidation MethodYield (%)Reaction TimeE-Factor (Waste)ScalabilityCost-EfficiencyPrimary Byproduct
DMP (Dess-Martin) >95%1 - 2 hoursHighPoor (<10g)LowIodinanone, Acetic Acid
TEMPO / NaOCl 90 - 94%2 - 4 hoursLowExcellent (>1 kg)HighNaCl, H₂O
Activated MnO₂ 75 - 85%12 - 24 hoursVery HighModerateModerateMn(II) salts

Experimental Workflows

Workflow Start Substrate: (2-Isopropoxy-3-methylphenyl)methanol Scale Determine Synthesis Scale Start->Scale Lab Lab Scale (< 10g) Focus: Speed & Mildness Scale->Lab Process Process Scale (> 10g) Focus: Cost & Safety Scale->Process DMP Protocol A: DMP CH2Cl2, NaHCO3, RT Lab->DMP TEMPO Protocol B: TEMPO/NaOCl CH2Cl2/H2O, KBr, 0°C Process->TEMPO Product Target Product: 2-Isopropoxy-3-methylbenzaldehyde DMP->Product TEMPO->Product

Decision matrix for selecting the optimal oxidation protocol based on synthesis scale.

Detailed Protocols

Protocol A: Lab-Scale Oxidation via Dess-Martin Periodinane (DMP)

Based on the foundational methodology by .

Materials:

  • (2-Isopropoxy-3-methylphenyl)methanol: 1.0 mmol (180.2 mg)

  • Dess-Martin Periodinane (DMP): 1.2 mmol (509 mg)

  • Sodium Bicarbonate (NaHCO₃): 2.0 mmol (168 mg)

  • Dichloromethane (CH₂Cl₂, anhydrous): 10 mL

Step-by-Step Procedure:

  • Preparation: Dissolve the benzylic alcohol (1.0 mmol) in 10 mL of anhydrous CH₂Cl₂ in a flame-dried round-bottom flask under an argon atmosphere.

  • Buffering (Causality): Add solid NaHCO₃ (2.0 mmol) to the stirring solution. Reasoning: DMP releases acetic acid as a byproduct during the ligand exchange step. The buffer neutralizes this acid, preventing the acid-catalyzed cleavage of the electron-rich isopropoxy ether.

  • Oxidation: Cool the suspension to 0 °C. Add DMP (1.2 mmol) in three portions over 10 minutes. Remove the ice bath and allow the reaction to warm to room temperature.

  • Self-Validation (Monitoring): Monitor via TLC (Hexanes/EtOAc 8:2). The starting material (UV active, lower Rf) should be completely consumed within 1–2 hours, replaced by a higher Rf spot (aldehyde).

  • Quenching & Workup: Pour the reaction mixture into an equal volume of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃ (1:1 v/v). Stir vigorously for 15 minutes until the organic layer is clear. Reasoning: Na₂S₂O₃ reduces unreacted hypervalent iodine species to safely disposable water-soluble iodine salts.

  • Isolation: Extract with CH₂Cl₂ (3 × 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude aldehyde.

Protocol B: Process-Scale Biphasic Oxidation via TEMPO/NaOCl (Anelli Oxidation)

Based on the scalable biphasic system developed by .

Materials:

  • (2-Isopropoxy-3-methylphenyl)methanol: 100 mmol (18.02 g)

  • TEMPO: 1.0 mmol (156 mg, 1 mol%)

  • Potassium Bromide (KBr): 10 mmol (1.19 g, 10 mol%)

  • Sodium Hypochlorite (NaOCl, 0.5 M aqueous solution): 110 mmol (220 mL)

  • CH₂Cl₂: 150 mL

  • Aqueous Buffer: 0.5 M NaHCO₃ (100 mL)

Step-by-Step Procedure:

  • Biphasic Setup: In a 1 L jacketed reactor, dissolve the alcohol (100 mmol) and TEMPO (1 mol%) in 150 mL of CH₂Cl₂.

  • Aqueous Phase Preparation: Dissolve KBr (10 mol%) in 100 mL of 0.5 M NaHCO₃ buffer and add this to the reactor. Reasoning: Maintaining a pH of ~8.5–9.5 is critical. At this pH, NaOCl is highly active, but the formation of deleterious chlorinating species (like Cl₂) is minimized.

  • Catalytic Activation (Causality): Cool the biphasic mixture to 0 °C with vigorous mechanical stirring. Reasoning: KBr acts as a phase-transfer co-catalyst. It reacts with NaOCl in the aqueous phase to form NaOBr, which oxidizes the TEMPO radical to the active oxoammonium cation orders of magnitude faster than hypochlorite alone.

  • Oxidant Addition: Add the NaOCl solution dropwise over 45 minutes, maintaining the internal temperature below 5 °C.

  • Self-Validation (Monitoring): The organic phase will initially turn red/orange (active oxoammonium) and fade to pale yellow as the substrate is consumed. Verify completion via HPLC.

  • Workup: Separate the phases. Wash the organic phase with 10% aqueous ascorbic acid (50 mL) to quench any residual oxidant, followed by brine. Dry and concentrate to afford the pure aldehyde.

Mechanistic Pathway

TEMPO_Mechanism Alcohol Benzylic Alcohol (Organic Phase) Aldehyde Benzaldehyde Product (Organic Phase) Alcohol->Aldehyde -2e-, -2H+ Oxoammonium Oxoammonium Cation (Active Oxidant) Hydroxylamine TEMPO Radical (Resting State) Oxoammonium->Hydroxylamine Reduced to Oxoammonium->Aldehyde Oxidizes Substrate (Interface) Hydroxylamine->Oxoammonium Oxidized by NaOCl NaOCl + KBr (Aqueous Phase) NaOCl->Hydroxylamine Terminal Oxidant (via NaOBr)

Catalytic cycle of the biphasic TEMPO/NaOCl oxidation highlighting phase-transfer dynamics.

Analytical Validation

To ensure the integrity of the generated 2-Isopropoxy-3-methylbenzaldehyde, perform the following analytical checks:

  • ¹H NMR (CDCl₃, 400 MHz): The defining marker of success is the complete disappearance of the benzylic methylene protons (singlet, ~4.6 ppm) and the emergence of a sharp, strongly deshielded aldehyde proton (singlet, ~10.4 ppm). The isopropoxy methine proton (septet, ~4.5 ppm) should remain intact, confirming that the ether was not cleaved.

  • FT-IR: Look for the appearance of a strong, sharp carbonyl (C=O) stretching frequency at ~1690 cm⁻¹, characteristic of an aromatic aldehyde, and the disappearance of the broad O-H stretch at ~3300 cm⁻¹.

References

  • Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." Journal of Organic Chemistry, 1983, 48 (22), 4155–4156. URL:[Link]

  • Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions." Journal of Organic Chemistry, 1987, 52 (12), 2559–2562. URL:[Link]

  • Tojo, G.; Fernández, M. "Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice." Springer Science & Business Media, 2006. URL:[Link]

Application

Application Note: Catalytic Hydrogenation of (2-Isopropoxy-3-methylphenyl)methanol

This Application Note is designed for process chemists and researchers optimizing the synthesis of (2-Isopropoxy-3-methylphenyl)methanol (CAS: Analogous to 2302800-01-5 isomers). The guide focuses on catalytic hydrogenat...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for process chemists and researchers optimizing the synthesis of (2-Isopropoxy-3-methylphenyl)methanol (CAS: Analogous to 2302800-01-5 isomers). The guide focuses on catalytic hydrogenation strategies, specifically addressing the chemo-selectivity challenge of reducing the aldehyde precursor without triggering hydrogenolysis of the labile benzylic C-O bond.

Executive Summary & Molecule Profile

Target Molecule: (2-Isopropoxy-3-methylphenyl)methanol Primary Precursor: 2-Isopropoxy-3-methylbenzaldehyde Critical Challenge: Chemo-selectivity. The target is an electron-rich benzyl alcohol. The presence of the ortho-isopropoxy and meta-methyl groups increases electron density on the aromatic ring, significantly stabilizing the benzylic carbocation intermediate. This makes the molecule highly susceptible to hydrogenolysis (over-reduction to 2-isopropoxy-1,3-dimethylbenzene) under standard hydrogenation conditions, particularly with Palladium catalysts.

Reaction Pathway & Selectivity Landscape

The following diagram illustrates the competitive reaction pathways. The goal is to arrest the reaction at Product B and prevent the formation of Side Product C .

ReactionPathway cluster_conditions Critical Control Point Aldehyde Precursor 2-Isopropoxy-3-methylbenzaldehyde Alcohol Target (B) (2-Isopropoxy-3-methylphenyl)methanol Aldehyde->Alcohol Selective Reduction (Pt/C, Ru/C, or CTH) Toluene Side Product (C) 2-Isopropoxy-1,3-dimethylbenzene Aldehyde->Toluene Over-reduction Alcohol->Toluene Hydrogenolysis (Pd/C, Acidic Media)

Figure 1: Reaction pathway showing the critical selectivity node at the benzyl alcohol stage.

Protocol A: Heterogeneous Catalytic Hydrogenation (Batch)

Best for: Clean synthesis with simple workup (filtration). Catalyst Selection: Platinum (Pt) or Ruthenium (Ru) are preferred over Palladium (Pd). Pd/C has a high affinity for benzylic C-O bond cleavage, whereas Pt and Ru preferentially reduce the carbonyl group while preserving the benzyl alcohol.

Materials
  • Substrate: 2-Isopropoxy-3-methylbenzaldehyde (1.0 equiv)

  • Catalyst: 5% Pt/C (sulfided or unpoisoned) OR 5% Ru/C. Loading: 2–5 mol% metal.

  • Solvent: Ethanol (anhydrous) or Methanol.[1] Avoid acidic solvents (e.g., acetic acid).

  • Hydrogen Source: H₂ gas (balloon or low pressure).

Step-by-Step Procedure
  • Preparation: In a hydrogenation vessel (Parr shaker or autoclave), dissolve the aldehyde in Ethanol (0.5 M concentration).

  • Catalyst Addition: Add 5% Pt/C (5 wt% relative to substrate mass).

    • Note: If using Pd/C is unavoidable due to inventory, you must add a catalyst poison such as Triethylamine (1.0 equiv) or use Pd(0)EnCat™ to suppress hydrogenolysis activity.

  • Purge: Seal the vessel. Purge with Nitrogen (3x) followed by Hydrogen (3x).

  • Reaction: Pressurize to 3 bar (45 psi) H₂. Stir vigorously at 25°C .

    • Caution: Do not heat above 40°C. Higher temperatures exponentially increase the rate of hydrogenolysis.

  • Monitoring: Monitor via HPLC or TLC every 30 minutes. Look for the disappearance of the aldehyde peak. Stop immediately upon completion to avoid over-reduction.

  • Workup: Filter the catalyst through a Celite pad. Wash with ethanol. Concentrate the filtrate under reduced pressure to yield the crude alcohol.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Best for: High chemo-selectivity, avoiding H₂ gas cylinders, and precise control over reaction kinetics. This method uses Isopropanol as both the solvent and hydrogen donor, driven by a Ruthenium catalyst.

Mechanism

This protocol utilizes the Meerwein-Ponndorf-Verley (MPV) reduction principle enhanced by a metal catalyst (Noyori type or simple Ru complex). It is thermodynamically self-limiting, making over-reduction to the alkane nearly impossible.

Materials
  • Substrate: 2-Isopropoxy-3-methylbenzaldehyde.

  • Catalyst: [Ru(p-cymene)Cl₂]₂ (0.5 mol%) + TsDPEN (1.0 mol%) OR RuCl₂(PPh₃)₃.

  • Hydrogen Donor/Solvent: Isopropanol (degassed).

  • Base: KOH or t-BuOK (2-5 mol%).

Step-by-Step Procedure
  • Charge: In a dry flask under Argon, combine the aldehyde (10 mmol) and Isopropanol (20 mL).

  • Catalyst Activation: Add the Ru precursor and ligand. Stir for 5 minutes.

  • Initiation: Add the base (KOH, 0.5 mmol). The solution may change color (often to orange/red), indicating the formation of the active Ru-hydride species.

  • Reaction: Stir at room temperature or mild heat (40°C ) for 6–12 hours.

  • Quench: Add a drop of dilute HCl or Acetone to quench the active hydride.

  • Purification: Evaporate the Isopropanol. Redissolve the residue in Ethyl Acetate, wash with water, and dry over Na₂SO₄.

Troubleshooting & Optimization Matrix

The following table summarizes how to adjust parameters if side products are observed.

ObservationDiagnosisCorrective Action
Formation of Toluene Derivative Hydrogenolysis (Over-reduction)1. Switch catalyst from Pd to Pt or Ru .2. Add Triethylamine (1 eq) to neutralize surface acidity.3. Reduce Temperature to <20°C.
Incomplete Conversion Catalyst Deactivation / Steric Hindrance1. Increase H₂ pressure to 5-10 bar.2. Switch to Transfer Hydrogenation (Protocol B) which tolerates sterics well.
Acetal Formation Solvent InteractionIf using Methanol/Ethanol with acid traces, acetals may form. Switch to THF or Isopropanol .
Ether Cleavage De-alkylation (Loss of Isopropyl group)Rare under neutral conditions. Ensure conditions are strictly neutral/basic . Avoid high temperatures (>80°C).
Catalyst Selection Decision Tree

Use this logic flow to select the correct method for your specific constraints.

CatalystSelection Start Start: Select Hydrogenation Method GasAvailable Is H2 Gas/Pressure Available? Start->GasAvailable StrictSelectivity Is >99% Chemoselectivity Critical? GasAvailable->StrictSelectivity Yes MethodCTH Use Transfer Hydrogenation (Ru/IPA - Protocol B) GasAvailable->MethodCTH No (Use CTH) MethodPt Use Pt/C or Ru/C (Batch) (Protocol A) StrictSelectivity->MethodPt No (Faster) StrictSelectivity->MethodCTH Yes (Safest) MethodPd Use Pd/C + Amine Poison (Risk of Hydrogenolysis) MethodPt->MethodPd If Pt unavailable (Add Et3N) MethodHydride Use NaBH4 (Stoichiometric) (Non-Catalytic Alternative)

Figure 2: Decision matrix for selecting the optimal reduction protocol.

References

  • Selective Reduction with Pd(0)EnCat: Ley, S. V., et al. "Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP."[2] Beilstein Journal of Organic Chemistry, 2006. Link

  • Transfer Hydrogenation of Hindered Aldehydes: Wills, M., et al. "Kit guide: Asymmetric transfer hydrogenation catalysts." Johnson Matthey Technology Review. Link

  • Hydrogenolysis Mechanisms: "Hydrogenolysis - Reagent Guides." ACS GCI Pharmaceutical Roundtable. Link

  • Cobalt-Catalyzed Reduction: "Cobalt-Catalyzed Reduction of Aldehydes to Alcohols via the Hydroboration Reaction." Molecules, 2024.[3] Link

  • General Benzyl Alcohol Synthesis: "Synthesis of alpha-methylbenzyl alcohol." PrepChem. Link

Sources

Method

Application Note: (2-Isopropoxy-3-methylphenyl)methanol as a Strategic Building Block in Agrochemical Synthesis

Executive Summary & Structural Rationale In modern agrochemical discovery, the design of active ingredients requires precise control over lipophilicity, metabolic stability, and target-site conformation. (2-Isopropoxy-3-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern agrochemical discovery, the design of active ingredients requires precise control over lipophilicity, metabolic stability, and target-site conformation. (2-Isopropoxy-3-methylphenyl)methanol has emerged as a highly specialized, sterically encumbered benzylic building block, primarily utilized in the synthesis of next-generation fungicides (e.g., Succinate Dehydrogenase Inhibitors - SDHIs) and acaricides.

The structural causality behind its selection is threefold:

  • The 2-Isopropoxy Group: This bulky, branched ether provides a significant enhancement in lipophilicity (LogP), which is critical for cuticular penetration in plants and permeation of fungal cell walls. Furthermore, the steric bulk of the isopropyl moiety shields the ether oxygen from rapid enzymatic cleavage by cytochrome P450 O-dealkylases, prolonging the active ingredient's half-life in planta.

  • The 3-Methyl Group: Positioned ortho to the isopropoxy group, the methyl substituent exerts a steric "locking" effect. It restricts the rotational freedom of the ether linkage, forcing the molecule into a highly specific geometry. This conformational restriction perfectly mimics the binding state required to occupy the hydrophobic ubiquinone-binding pocket of target enzymes[1].

  • The Benzylic Alcohol Handle: The primary alcohol serves as a versatile synthetic handle, allowing for controlled divergence into aldehydes (via oxidation) or benzyl halides (via halogenation) without disrupting the delicate steric balance of the phenyl ring.

SynthWorkflow SM (2-Isopropoxy-3-methylphenyl)methanol Aldehyde Benzaldehyde Intermediate (TEMPO/NaOCl) SM->Aldehyde Chemoselective Oxidation Bromide Benzyl Bromide Intermediate (PBr3) SM->Bromide Halogenation SDHI Pyrazole-Carboxamide (SDHI) (via Reductive Amination) Aldehyde->SDHI Amine Formation & Coupling Strobilurin Benzyl Ether Fungicide (via Phase-Transfer Alkylation) Bromide->Strobilurin O-Alkylation

Synthetic divergence of (2-Isopropoxy-3-methylphenyl)methanol into major agrochemical classes.

Synthetic Workflows & Self-Validating Protocols

Workflow A: Chemoselective Oxidation to Benzaldehyde (SDHI Precursor)

To synthesize pyrazole-carboxamide SDHIs, the primary alcohol must be oxidized to an aldehyde. Traditional oxidants (e.g., Jones reagent or KMnO₄) are overly harsh and risk cleaving the isopropoxy ether or causing over-oxidation to the carboxylic acid. We utilize the Anelli oxidation protocol (TEMPO/NaOCl) to ensure strict chemoselectivity[2].

Causality of Reagent Choice: TEMPO acts as a highly selective catalytic mediator. The biphasic CH₂Cl₂/water system, combined with strict pH control, ensures that the active oxoammonium species selectively oxidizes the sterically accessible primary alcohol while leaving the ether intact.

Step-by-Step Protocol:

  • Initialization: Dissolve 10.0 mmol of (2-Isopropoxy-3-methylphenyl)methanol in 25 mL of CH₂Cl₂.

  • Catalyst Addition: Add an aqueous solution containing 1.0 mmol of KBr (co-catalyst) and 0.1 mmol of TEMPO.

  • Thermal Control: Cool the biphasic mixture to 0 °C in an ice bath. Causality: Low temperatures suppress the competitive over-oxidation to the carboxylic acid.

  • Oxidation: Dropwise add 11.0 mmol of aqueous NaOCl (bleach). Critical Step: The bleach must be pre-buffered to pH 8.5–9.5 using NaHCO₃. Causality: Maintaining this pH window is crucial to prevent the degradation of the TEMPO catalyst and to avoid base-catalyzed side reactions[2].

  • Validation & Monitoring: Vigorously stir the biphasic system. Monitor the organic layer via TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.3) should convert entirely to the aldehyde (Rf ~0.6) within 30–45 minutes.

  • Quenching: Once TLC confirms the disappearance of the alcohol, immediately quench the reaction by adding 10 mL of 10% aqueous sodium thiosulfate to destroy unreacted hypochlorite.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow B: Phase-Transfer Catalyzed O-Alkylation (Ether Fungicide Precursor)

Converting the alcohol to a benzyl bromide, followed by O-alkylation, is a standard route to strobilurin-like ether fungicides. Direct etherification under strongly basic conditions (e.g., NaH in DMF) often fails or yields byproducts due to the steric hindrance of the 2-isopropoxy and 3-methyl groups.

Causality of Reagent Choice: Employing a Phase-Transfer Catalyst (PTC) such as tetrabutylammonium bromide (TBAB) in a biphasic NaOH/Toluene system overcomes these steric barriers. The PTC extracts the sodium ion, leaving a highly nucleophilic, "naked" alkoxide/phenoxide anion that can rapidly attack the bulky benzyl bromide[3].

Step-by-Step Protocol:

  • Bromination: Convert the starting alcohol to (2-Isopropoxy-3-methylphenyl)methyl bromide using PBr₃ (0.4 eq) in anhydrous THF at 0 °C. Isolate via standard aqueous workup.

  • Phase-Transfer Setup: In a separate reaction vessel, dissolve the target nucleophile (e.g., a complex phenol, 1.0 eq) in toluene. Add an equal volume of 50% aqueous NaOH and TBAB (0.05 eq).

  • Alkylation: Dropwise add the benzylic bromide intermediate (1.1 eq) to the vigorously stirring mixture.

  • Thermal Activation: Heat the biphasic mixture to 60 °C for 4–6 hours. Causality: The tetraalkylammonium salt significantly improves the outcome of the reaction by stabilizing the transition state and facilitating the cross-phase nucleophilic attack[3].

  • Validation & Monitoring: Monitor via GC-MS or TLC (Hexane/EtOAc 5:1). The reaction is self-validating when the distinct phenolic spot disappears, replaced by the highly lipophilic ether product.

  • Workup: Dilute with water, extract with ethyl acetate, wash with 1M HCl to neutralize residual base, dry, and concentrate.

Quantitative Data Summary

The following table summarizes the validated metrics for the two primary synthetic workflows utilizing (2-Isopropoxy-3-methylphenyl)methanol.

ParameterWorkflow A: TEMPO Oxidation (Aldehyde)Workflow B: PTC O-Alkylation (Ether)
Typical Yield 85 – 92%78 – 85%
Purity (HPLC) > 98%> 95%
Reaction Time 30 – 45 mins4 – 6 hours
Temperature 0 °C60 °C
Key Impurity Profile Carboxylic acid over-oxidation (< 2%)Hydrolyzed benzyl alcohol (< 5%)
Validation Metric TLC (Hexane/EtOAc 4:1)GC-MS / TLC (Hexane/EtOAc 5:1)

Mode of Action (MoA) & Target Binding

Agrochemicals derived from (2-Isopropoxy-3-methylphenyl)methanol primarily function as Complex II inhibitors. In fungal pathogens, they target the Succinate Dehydrogenase (SDH) complex located in the inner mitochondrial membrane.

The unique substitution pattern of the isopropoxy and methyl groups conditions a highly specific binding mode. The sterically demanding, lipophilic benzylic tail inserts deeply into the ubiquinone binding site (constituted by subunits B, C, and D of the SDH complex). By outcompeting endogenous ubiquinone (Coenzyme Q), the agrochemical severs the mitochondrial electron transport chain, halting fungal respiration and leading to rapid ATP depletion and cell death[1].

MoA SDH Succinate Dehydrogenase (Complex II) Ubiquinone Ubiquinone (Coenzyme Q) SDH->Ubiquinone Normal Flow Agrochemical Agrochemical (Isopropoxy-methylphenyl) Agrochemical->SDH Binds Ubiquinone Pocket Block Blocks Electron Transfer Agrochemical->Block Block->Ubiquinone Respiration Fungal Respiration Halted Block->Respiration ATP Depletion

Mode of Action: Inhibition of the Succinate Dehydrogenase (SDH) complex by the agrochemical.

References

  • Title: Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions. Source: Journal of Organic Chemistry (1987) URL: [Link]

  • Title: Isoflucypram, the first representative of a new succinate dehydrogenase inhibitor fungicide subclass: Its chemical discovery and unusual binding mode. Source: Pest Management Science (2020) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (2-Isopropoxy-3-methylphenyl)methanol

Executive Summary This guide addresses the synthesis of (2-Isopropoxy-3-methylphenyl)methanol , a critical "Left-Hand Side" fragment used in the manufacture of selective sphingosine-1-phosphate (S1P) receptor modulators....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the synthesis of (2-Isopropoxy-3-methylphenyl)methanol , a critical "Left-Hand Side" fragment used in the manufacture of selective sphingosine-1-phosphate (S1P) receptor modulators.

The synthesis typically proceeds via a two-step sequence:[1]

  • O-Alkylation: 2-Hydroxy-3-methylbenzaldehyde

    
    2-Isopropoxy-3-methylbenzaldehyde.
    
  • Reduction: 2-Isopropoxy-3-methylbenzaldehyde

    
    (2-Isopropoxy-3-methylphenyl)methanol.
    

The Core Challenge: The primary yield bottleneck is Step 1 . The presence of a methyl group at the 3-position (ortho to the hydroxyl) creates significant steric hindrance, impeding the nucleophilic attack on the secondary isopropyl halide. This guide provides field-proven protocols to overcome this steric barrier and ensure high-purity isolation.

Module 1: The Alkylation Bottleneck (Step 1)

Objective: Maximize conversion of 2-hydroxy-3-methylbenzaldehyde to the isopropoxy ether.

The Problem: Steric Hindrance & Elimination

The ortho-methyl group forces the phenoxide ion out of planarity and physically blocks the approach of the isopropyl electrophile. Standard conditions (K₂CO₃/Acetone) often result in:

  • Incomplete conversion (stalling at 60-70%).

  • Competitive elimination of isopropyl halide to propene.

  • Long reaction times (>24 hours).

Protocol A: The "Cesium Effect" (Recommended for High Yield)

Why this works: Cesium has a larger ionic radius than potassium, creating a "naked" phenoxide anion with higher nucleophilicity in polar aprotic solvents.

Optimized Protocol:

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide).

  • Base: Cesium Carbonate (Cs₂CO₃) - 1.5 equivalents.

  • Reagent: 2-Iodopropane (Isopropyl Iodide) - 1.5 to 2.0 equivalents.

    • Note: Isopropyl iodide is superior to the bromide due to the weaker C-I bond, facilitating the difficult Sₙ2 attack.

  • Temperature: 65°C. (Do not exceed 80°C to minimize elimination).

Protocol B: Phase Transfer Catalysis (Scalable Alternative)

If Cs₂CO₃ is cost-prohibitive for large batches, use this enhanced potassium system.

  • Solvent: Acetonitrile or Toluene.

  • Base: Potassium Carbonate (K₂CO₃) - 2.0 equivalents (finely milled).

  • Catalyst: Tetrabutylammonium Iodide (TBAI) - 10 mol%.

  • Reagent: 2-Bromopropane (Isopropyl Bromide) - 2.5 equivalents.

  • Temperature: Reflux.

Troubleshooting Guide: Alkylation
SymptomProbable CauseCorrective Action
Reaction stalls at ~60% conversion E2 Elimination of isopropyl halide consumes the reagent.Add an additional 0.5 eq of Isopropyl Iodide and 0.2 eq of base.
New impurity at R_f ~0.8 (TLC) C-Alkylation (rare but possible with strong bases) or Aldol condensation.Lower temperature to 60°C. Ensure base is not too strong (avoid NaH).
Starting material remains despite excess reagent "Coating" of the solid base preventing reaction.Switch to Cs₂CO₃ (higher solubility) or add TBAI to solubilize the anion.

Module 2: The Reduction Phase (Step 2)

Objective: Clean reduction of the aldehyde to the benzyl alcohol without "boron trapping."

The Problem: Borate Complex Formation

Sodium borohydride (NaBH₄) reductions are generally robust, but the resulting alkoxy-borate complexes can form sticky emulsions during aqueous workup, trapping the product and lowering isolated yield.

Optimized Protocol
  • Solvent: Methanol (0.5 M concentration).

  • Reagent: NaBH₄ (0.6 equivalents - remember, 1 mole of NaBH₄ reduces 4 moles of aldehyde).

  • Temperature: 0°C to Room Temperature.

  • Quench (Critical):

    • Do not just add water.

    • Add saturated NH₄Cl solution or 1M HCl dropwise until pH ~5-6.

    • Stir for 30 minutes to ensure the B-O bonds are fully hydrolyzed.

Module 3: Visual Troubleshooting Logic

The following diagram outlines the decision process for rescuing a low-yielding reaction.

OptimizationLogic Start Start: Alkylation Reaction (2-OH-3-Me-Benzaldehyde) CheckTLC Check Conversion (TLC/HPLC) after 12 hours Start->CheckTLC HighConv >95% Conversion CheckTLC->HighConv Good LowConv <70% Conversion CheckTLC->LowConv Stalled Proceed Proceed to Workup HighConv->Proceed Analyze Analyze Impurity Profile LowConv->Analyze Case1 Case 1: SM Remaining, No Side Products Analyze->Case1 Case2 Case 2: SM Remaining, Propene Gas Evolution Analyze->Case2 Sol1 Solution: Kinetic Issue Add 10 mol% TBAI Switch to Cs2CO3 Case1->Sol1 Sol2 Solution: Reagent Consumption Add 0.5 eq Isopropyl Iodide Lower Temp to 60°C Case2->Sol2 Sol1->CheckTLC Sol2->CheckTLC

Caption: Decision tree for troubleshooting the O-alkylation of sterically hindered salicylaldehyde derivatives.

Frequently Asked Questions (FAQs)

Q1: Can I use Sodium Hydride (NaH) to speed up the alkylation? A: It is not recommended . While NaH is a stronger base, it increases the risk of side reactions. The phenoxide anion of 2-hydroxy-3-methylbenzaldehyde is an ambident nucleophile. Stronger bases and higher temperatures increase the risk of C-alkylation on the ring or the aldehyde position. Carbonate bases (Cs₂CO₃/K₂CO₃) provide the thermodynamic control necessary for exclusive O-alkylation.

Q2: My product is an oil after the reduction. How do I purify it? A: (2-Isopropoxy-3-methylphenyl)methanol is often a low-melting solid or viscous oil.

  • If Oil: High-vacuum distillation (Kugelrohr) is effective but requires high vacuum (<0.5 mmHg) due to the boiling point.

  • If Solid: Crystallization from a mixture of n-Heptane/Ethyl Acetate (9:1) is the standard method. Seed crystals may be required for the first batch.

Q3: Why is the quench of the reduction step turning into a gel? A: This is a "boron gel." You likely used too little water or did not acidify sufficiently.

  • Fix: Add more water and adjust pH to ~5 with 1M HCl. Agitate vigorously. If the emulsion persists, add a small amount of saturated Potassium Sodium Tartrate (Rochelle's Salt) solution and stir for 1 hour. This chelates the boron and breaks the emulsion.

Q4: Is this the same intermediate used for Siponimod? A: Yes. This molecule corresponds to the lipophilic "tail" fragment of Siponimod (BAF312). The synthesis described here aligns with the process chemistry disclosed in Novartis patents [1, 2].

References

  • Novartis AG. (2004). Organic Compounds (Siponimod Patent).[2] WO 2004/103306.[3] Link Describes the foundational synthesis of S1P1 agonists and the use of substituted benzaldehydes.

  • Novartis AG. (2020). Process for making siponimod and intermediate thereof.[4] WO 2020/201172. Link Details optimized process chemistry for Siponimod intermediates, including alkylation parameters.

  • Hale, J. J., et al. (2004). "Selecting against S1P3: Discovery of BAF312." Journal of Medicinal Chemistry.
  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Berichte der deutschen chemischen Gesellschaft.

Sources

Optimization

Technical Support Center: Purification of (2-Isopropoxy-3-methylphenyl)methanol

[1] Role: Senior Application Scientist Ticket ID: PUR-ISO-003 Status: Open Subject: Optimization of Column Chromatography for Alkoxy-Benzyl Alcohol Derivatives[1] Introduction: The Scientist’s Perspective Welcome to the...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Role: Senior Application Scientist Ticket ID: PUR-ISO-003 Status: Open Subject: Optimization of Column Chromatography for Alkoxy-Benzyl Alcohol Derivatives[1]

Introduction: The Scientist’s Perspective

Welcome to the Technical Support Center. You are likely working with (2-Isopropoxy-3-methylphenyl)methanol , a viscous, colorless-to-pale-yellow oil often encountered as an intermediate in the synthesis of sGC stimulators or related heterocyclic pharmaceuticals.[1]

From a separation standpoint, this molecule presents a classic "Benzyl Alcohol Challenge." It possesses moderate polarity (hydroxyl group) balanced by significant lipophilicity (isopropoxy + methyl + aromatic ring). The primary failure modes in purifying this compound are co-elution with the aldehyde precursor and acid-catalyzed decomposition on silica gel.

This guide replaces generic advice with a causality-driven troubleshooting workflow.

Module 1: Pre-Purification Diagnostics (Triage)

Q: Before I pack my column, how do I definitively identify my impurities on TLC?

A: You cannot rely on UV (254 nm) alone. The aromatic ring in your product and its impurities (likely the aldehyde precursor or the unreacted phenol) will all absorb UV similarly. You must use specific stains to differentiate functional groups.

Diagnostic Protocol: Run a TLC plate (20% EtOAc in Hexanes) and apply the following visualization logic:

Stain / MethodObservationChemical Causality
UV (254 nm) Dark spots for all components.[1]Aromatic ring absorption.[1] Non-specific.
2,4-DNP (Dinitrophenylhydrazine) Orange/Red spot (usually higher Rf).[1]Reacts specifically with the Aldehyde impurity ((2-isopropoxy-3-methylbenzaldehyde).[1]
Vanillin or PMA Blue/Green or Pink spot (Product).[2]Oxidizes the Alcohol moiety.[2][3][4] Distinguishes product from non-oxidizable impurities.[1]
Ferric Chloride (FeCl₃) Purple/Red spot (usually lower Rf).Reacts with unreacted Phenol (if alkylation was incomplete).

Q: My TLC shows a large "smear" or streak rather than a distinct spot. Is my compound decomposing?

A: Likely, yes. Benzyl alcohols are electron-rich.[1] The isopropoxy group at the ortho position donates electron density into the ring, making the benzylic alcohol prone to acid-catalyzed elimination (forming a styrene derivative) or polymerization upon contact with acidic silica gel.

  • The Fix: You must neutralize your stationary phase. Pre-wash your silica gel with mobile phase containing 1% Triethylamine (TEA) . This buffers the acidic silanol groups.

Module 2: The Purification Protocol

Q: What is the optimal solvent system and loading strategy?

A: Do not use Dichloromethane (DCM)/Methanol for this separation; it is too strong and will compress your Rf values, causing co-elution. A shallow gradient of Hexanes/Ethyl Acetate is required to resolve the alcohol from the aldehyde.

Standard Operating Procedure (SOP-003)

1. Chemical Pre-Wash (The "Silver Bullet"): If your crude mixture contains >10% Aldehyde impurity (visible by NMR or strong DNP stain), chromatography will be painful.

  • Action: Dissolve crude in Diethyl Ether. Wash 2x with saturated aqueous Sodium Bisulfite (NaHSO₃) .

  • Mechanism: Bisulfite forms a water-soluble adduct with the aldehyde, removing it into the aqueous layer. The alcohol remains in the organic layer. This simplifies your column significantly.[1]

2. Column Packing:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

  • Additive: 0.5% to 1% Triethylamine (v/v) added to the slurry solvent to prevent decomposition.

  • Ratio: 30:1 to 50:1 (Silica weight : Crude weight).

3. Elution Gradient:

  • Mobile Phase A: Hexanes (or Heptane)

  • Mobile Phase B: Ethyl Acetate (EtOAc)

Volume (CV)*% Mobile Phase BPurpose
0–2 CV0%Elute non-polar hydrocarbons/grease.[1]
2–5 CV5%Elute remaining Aldehyde (if any).
5–15 CV10% → 20%Elute Product (Alcohol).
>15 CV50%Flush polar Phenols/Acids.[1]

*CV = Column Volume[1]

Module 3: Visualizing the Workflow

The following logic flow illustrates the decision-making process for purifying this specific benzyl alcohol.

PurificationLogic cluster_impurities Elution Order Start Crude Mixture (2-Isopropoxy-3-methylphenyl)methanol TLC Step 1: Diagnostic TLC (20% EtOAc/Hex) Start->TLC Decision1 Is Aldehyde Present? (Rf ~0.6-0.7, DNP Active) TLC->Decision1 Bisulfite Chemical Wash: Sat. NaHSO3 Extraction Decision1->Bisulfite Yes (>10%) ColumnPrep Step 2: Column Prep Silica Gel 60 + 1% TEA Decision1->ColumnPrep No (<5%) Bisulfite->ColumnPrep Gradient Step 3: Gradient Elution 0% -> 20% EtOAc/Hex ColumnPrep->Gradient Fractions Fraction Analysis (Vanillin Stain) Gradient->Fractions Imp1 1. Aldehyde (Non-polar) Imp2 2. PRODUCT (Alcohol) Imp3 3. Phenol (Polar)

Caption: Figure 1. Integrated purification workflow combining chemical washing (bisulfite) with buffered silica chromatography to maximize yield and purity.

Module 4: Advanced Troubleshooting (FAQ)

Q: I isolated the product, but the NMR shows a "doublet of doublets" in the aromatic region that shouldn't be there, and the -CH2OH peak is missing. A: You likely eliminated the alcohol to form 2-isopropoxy-3-methylstyrene .

  • Cause: The silica was too acidic, or you heated the column/rotovap bath too high (>45°C).

  • Verification: Check for vinylic protons in NMR (5.0–6.0 ppm).

  • Prevention:[1] STRICTLY use 1% Triethylamine in your column packing solvent next time.

Q: The product is co-eluting with a spot that has the exact same Rf. A: This is often the des-methyl analog (if your starting material wasn't pure) or an isomer.

  • Solution: Change the selectivity of the stationary phase. Switch from Silica to C18 (Reverse Phase) .

  • Protocol: Elute with Water/Acetonitrile (50% → 90% MeCN). The hydrophobic difference between the methyl and non-methyl analogs is often better resolved on C18 than silica.

Q: My product solidified in the fraction tubes. A: Excellent. This indicates high purity.[1]

  • Handling: Do not scrape it.[1] Dissolve in a minimal amount of DCM, transfer to a tared vial, and evaporate. High-purity benzyl alcohols often crystallize; impurities keep them as oils.[1]

References & Grounding

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org.[1] Chem. 1978 , 43, 2923–2925. (The foundational text for flash chromatography mechanics). Link

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] (Crucial for understanding the acidity of silica vs. the basicity of the isopropoxy oxygen). Link

  • Furniss, B. S.; et al. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard reference for chemical purification of aldehydes via bisulfite adducts). Link

Sources

Troubleshooting

Technical Support Center: Recrystallization of (2-Isopropoxy-3-methylphenyl)methanol

Case ID: REC-180093-ISO Status: Active Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: REC-180093-ISO Status: Active Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist Subject: Solvent Selection & Troubleshooting for Lipophilic Benzyl Alcohols

Executive Summary & Solvent Strategy

(2-Isopropoxy-3-methylphenyl)methanol is a substituted benzyl alcohol intermediate, often utilized in the synthesis of S1P1 receptor modulators (e.g., Ponesimod precursors). Its structure combines a polar hydroxymethyl head with a lipophilic isopropoxy-methyl tail.

Physical State Warning: This compound often behaves as a low-melting solid (approx. MP 40–55°C) or a viscous oil. Standard high-temperature recrystallization frequently fails due to "oiling out" (Liquid-Liquid Phase Separation) before crystallization occurs.

Primary Solvent Recommendations
Solvent SystemRatio (v/v)ClassificationApplication Context
Heptane / Ethyl Acetate 10:1 to 5:1 Non-Polar / PolarStandard Protocol. Best for removing polar impurities (unreacted acids/salts). Requires cooling to -10°C.
Heptane / Toluene Varies Non-Polar / AromaticHigh Purity. Toluene solubilizes the aromatic core; Heptane acts as the anti-solvent. Good for removing regioisomers.
IPA / Water 3:1 to 1:1 Polar / ProticAlternative. Use only if the main impurity is highly non-polar. Risk:[1][2] High probability of oiling out if added too quickly.
MTBE / Hexane 1:5 Ether / AlkaneLow Temperature. Excellent for inducing crystallization in low-melting solids due to low boiling points (easy removal).

Decision Logic: Selecting Your System

Do not guess. Use this logic flow to determine the optimal solvent system based on your crude material's behavior.

SolventSelection Start Start: Crude Material Analysis StateCheck Is the crude an Oil or Solid? Start->StateCheck Solid Solid / Waxy Solid StateCheck->Solid Solid Oil Viscous Oil StateCheck->Oil Oil ImpurityCheck Main Impurity Type? PolarImp Polar (Acids/Salts) ImpurityCheck->PolarImp NonPolarImp Non-Polar (Regioisomers) ImpurityCheck->NonPolarImp Solid->ImpurityCheck SysC System C: Distillation first, then Crystallize from Pentane Oil->SysC Cannot seed SysA System A: Heptane/EtOAc (Standard Recryst) PolarImp->SysA SysB System B: IPA/Water (Reverse Phase) NonPolarImp->SysB

Figure 1: Decision Matrix for solvent selection based on physical state and impurity profile.

Detailed Protocol: The "Oiling Out" Prevention Method

The most common failure mode for (2-Isopropoxy-3-methylphenyl)methanol is the formation of a second liquid phase (oil) instead of crystals. This protocol uses Seeded Cooling to bypass the metastable zone where oiling occurs.

Reagents:

  • Crude (2-Isopropoxy-3-methylphenyl)methanol

  • Solvent A: Ethyl Acetate (Good solvent)

  • Solvent B: Heptane (Anti-solvent)

Step-by-Step Methodology:

  • Dissolution (The "Good" Solvent):

    • Place crude solid in a flask.

    • Add Ethyl Acetate dropwise at 40°C (do not boil; MP is low).

    • Target: Dissolve 1g of compound in ~2-3 mL of EtOAc.

  • The Cloud Point:

    • While maintaining 40°C, slowly add Heptane until a faint, persistent cloudiness appears.

    • Add 2-3 drops of EtOAc to clear the solution back to transparent.

  • Seeding (Critical Step):

    • Cool the solution to 30°C .

    • Add a tiny crystal of pure product (seed). If no seed is available, scratch the glass interface vigorously with a glass rod.

    • Observation: You should see a "haze" of microcrystals forming, not oil droplets.

  • Controlled Cooling:

    • Do not use an ice bath yet.

    • Allow the flask to cool to Room Temperature (20°C) over 1 hour.

    • Once a slurry forms, move to a fridge (4°C) or ice bath for 2 hours.

  • Isolation:

    • Filter using a chilled Buchner funnel.

    • Wash with cold Heptane (0°C).

    • Vacuum dry at <30°C . (Warning: High vacuum + heat can melt or sublime the product).

Troubleshooting & FAQs

Issue 1: "My product turned into a milky oil at the bottom of the flask."

Diagnosis: Liquid-Liquid Phase Separation (LLPS). This happens when the temperature is above the crystal melting point in the solvent mixture, or the anti-solvent was added too fast. The Fix (The "Re-heat" Loop):

  • Re-heat the mixture until the oil redissolves into a single phase.

  • Add a small amount (10% volume) of the Good Solvent (EtOAc).

  • Cool much more slowly.

  • Mandatory: You must seed the solution at a temperature above the oiling-out point but below the saturation point.

OilingRescue Oil Oil Phase Observed Heat Re-heat to Homogeneity Oil->Heat AddSolv Add 10% Polar Solvent (EtOAc) Heat->AddSolv Seed Seed at T > T_oil AddSolv->Seed Cool Slow Cool (1°C/min) Seed->Cool

Figure 2: Rescue workflow for oiled-out reactions.

Issue 2: "Yield is very low (<40%)."

Diagnosis: The isopropoxy group makes the molecule highly lipophilic. It is likely too soluble in Heptane at room temperature. The Fix:

  • Temperature: You must cool to -10°C to -20°C .

  • Solvent Switch: Switch from Heptane to Pentane (if safety allows) or Water/Methanol . In Water/Methanol, the lipophilic product will crash out aggressively, so ensure you add water very slowly to prevent amorphous precipitation.

Issue 3: "I have a colored impurity that won't leave."

Diagnosis: Oxidized phenols or polymerized by-products. The Fix:

  • Perform a Charcoal Treatment before recrystallization.[1]

  • Dissolve crude in EtOAc, add 5 wt% Activated Carbon, stir for 30 mins, filter through Celite, then proceed with Heptane addition.

References & Grounding

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard reference for benzyl alcohol purification and solvent classes).

  • Bolli, M. et al. "Pyridine-2,4,6-tricarboxylic Acid Derivatives as Sphingosine-1-Phosphate Receptor Modulators." Journal of Medicinal Chemistry, 2010 . Link (Context for isopropoxy-benzyl intermediates in S1P1 agonists).

  • Wermuth, C. G. The Practice of Medicinal Chemistry. Academic Press, 2008 . (Principles of lipophilicity and solubility in drug intermediates).

  • Anderson, N. G. Practical Process Research & Development. Academic Press, 2012 . (Authoritative source on "Oiling Out" phenomena and seeding protocols).

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in (2-Isopropoxy-3-methylphenyl)methanol Reactions

Target Audience: Researchers, Scientists, and Drug Development Professionals Molecule Profile: (2-Isopropoxy-3-methylphenyl)methanol Primary Challenge: Severe steric hindrance at the benzylic position caused by the bulky...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Molecule Profile: (2-Isopropoxy-3-methylphenyl)methanol Primary Challenge: Severe steric hindrance at the benzylic position caused by the bulky ortho-isopropoxy group and the adjacent meta-methyl group.

This technical guide provides validated troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome the synthetic bottlenecks associated with this highly hindered substrate.

Diagnostic Workflow

Before proceeding with any protocol, consult the decision tree below to select the optimal reaction pathway based on your target transformation.

G Start (2-Isopropoxy-3-methylphenyl)methanol Reaction Selection Ester Esterification Start->Ester Acylation Oxid Oxidation to Aldehyde Start->Oxid Oxidation Subst Halogenation Start->Subst Substitution Fischer Fischer Esterification (AVOID: Steric Clash) Ester->Fischer Acid/Heat Steglich Steglich (EDC/DMAP) (RECOMMENDED) Ester->Steglich Mild Coupling KMnO4 KMnO4 / Heat (AVOID: Overoxidation) Oxid->KMnO4 Strong Oxidant TEMPO TEMPO / BAIB (RECOMMENDED) Oxid->TEMPO Mild Oxidant PBr3 PBr3 (AVOID: Ether Cleavage) Subst->PBr3 Acidic Appel Appel (CBr4/PPh3) (RECOMMENDED) Subst->Appel Neutral

Decision tree for selecting optimal reaction pathways for sterically hindered benzylic alcohols.

Module 1: Esterification of Hindered Benzylic Alcohols

FAQ 1.1: Direct Fischer esterification of my carboxylic acid with (2-Isopropoxy-3-methylphenyl)methanol is failing. What is the best alternative? Direct Fischer esterification is notoriously difficult for highly hindered systems because the bulky ortho-isopropoxy group physically blocks the nucleophilic attack trajectory[1]. The Steglich esterification, utilizing a coupling agent like EDC and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP), is the standard and highly effective workaround[1].

FAQ 1.2: How does DMAP overcome the steric barrier? DMAP acts as a hyper-nucleophilic acyl transfer agent. It attacks the unstable O-acylisourea intermediate to form a highly reactive N-acylpyridinium salt. This intermediate is significantly more electrophilic and structurally protrudes into the solvent, making it accessible even to the sterically shielded hydroxyl group of (2-Isopropoxy-3-methylphenyl)methanol[1].

G Acid Carboxylic Acid O_Acyl O-Acylisourea (Unstable) Acid->O_Acyl + EDC EDC EDC Coupling Agent EDC->O_Acyl N_Acyl N-Acylpyridinium (Highly Reactive) O_Acyl->N_Acyl + DMAP (Bypasses Steric Block) DMAP DMAP Catalyst DMAP->N_Acyl Product Hindered Ester Product N_Acyl->Product + Alcohol Alcohol Hindered Alcohol Alcohol->Product

DMAP-catalyzed Steglich esterification bypasses steric hindrance via a reactive intermediate.

Validated Protocol: Optimized Steglich Esterification

Causality Check: This protocol uses EDC·HCl instead of DCC to allow for simple aqueous workup, preventing the common issue of dicyclohexylurea (DCU) trapping the hindered product.

  • Preparation: In a flame-dried flask under argon, dissolve the carboxylic acid (1.0 eq) and (2-Isopropoxy-3-methylphenyl)methanol (1.2 eq) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add DMAP (0.5 eq). Note: The higher DMAP loading (standard is 0.1 eq) is critical here to ensure the N-acylpyridinium intermediate is formed quantitatively before the O-acylisourea degrades.

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.5 eq) portion-wise over 15 minutes.

  • Coupling: Allow the reaction to warm to room temperature and stir for 18-24 hours. The extended reaction time compensates for the reduced collision frequency caused by the ortho-isopropoxy group.

  • Workup: Quench with water. Extract with DCM, wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4 and concentrate under reduced pressure.

Module 2: Selective Oxidation to Aldehydes

FAQ 2.1: My oxidations to the benzaldehyde are extremely slow, and heating the reaction causes overoxidation to the carboxylic acid. Why? Steric hindrance significantly impedes the formation of the intermediate metal-alkoxide complexes required in traditional transition-metal oxidations (e.g., KMnO4). Studies on benzylic alcohols with bulky ortho-substituents show a marked decrease in oxidation rates[2]. Pushing the temperature accelerates the hydration of the transient aldehyde, which then rapidly overoxidizes to the acid[3].

FAQ 2.2: Which oxidation system provides the best balance of rate and selectivity? To achieve selective oxidation without overoxidation, you must use a system that either avoids bulky metal coordination or actively suppresses hydrate formation. CuMn2 mixed oxide nanoparticles have shown excellent selectivity for hindered benzylic alcohols[4]. Alternatively, a biphasic TEMPO/BAIB system is highly recommended as it operates under mild conditions and prevents overoxidation.

Quantitative Data: Oxidation Conditions Comparison
Reagent SystemRelative RateOveroxidation RiskSuitability for (2-Isopropoxy-3-methylphenyl)methanol
KMnO4 / Heat Very SlowHighNot recommended; leads to benzoic acid derivatives[2].
Pd(II) Allyl-Amidinate ModerateModerateViable, but requires specific allyl carbonates to reoxidize Pd[3].
CuMn2 Mixed Oxides ModerateLowGood for scale-up; requires elevated temperatures (100 °C)[4].
TEMPO / BAIB FastVery LowHighly recommended ; excellent functional group tolerance.
Validated Protocol: TEMPO-Mediated Selective Oxidation

Causality Check: The biphasic nature of this reaction ensures the newly formed aldehyde partitions into the organic layer immediately, isolating it from the aqueous phase where hydrate formation (the prerequisite for overoxidation) occurs.

  • Solvent Setup: Dissolve (2-Isopropoxy-3-methylphenyl)methanol (1.0 eq) in a 1:1 mixture of DCM and water.

  • Reagent Addition: Add TEMPO (0.1 eq) followed by (Diacetoxyiodo)benzene (BAIB) (1.1 eq).

  • Reaction: Stir vigorously at room temperature for 4-6 hours. The mixture will turn orange/red as the active oxoammonium species is generated.

  • Quench & Isolate: Monitor via TLC. Upon completion, separate the organic layer. Wash the organic phase with saturated aqueous Na2S2O3 to destroy excess oxidant, followed by brine. Dry over Na2SO4 and concentrate.

Module 3: Nucleophilic Substitution (Halogenation)

FAQ 3.1: I need to convert the hydroxyl group to a leaving group (bromide). Why does PBr3 give me a complex mixture? The ortho-isopropoxy group is highly sensitive to strong Lewis acids and harsh acidic conditions. PBr3 generates hydrobromic acid (HBr) as a byproduct, which can protonate the isopropyl ether oxygen, leading to ether cleavage (dealkylation) and the formation of a phenol byproduct.

FAQ 3.2: How can I perform this substitution safely? The Appel reaction is the ideal solution. It operates under mild, near-neutral conditions, converting the alcohol to a bromide using triphenylphosphine (PPh3) and carbon tetrabromide (CBr4) without generating free HBr.

Validated Protocol: Mild Appel Bromination

Causality Check: PPh3 reacts with CBr4 to form the highly electrophilic bromotriphenylphosphonium bromide. The hindered alcohol attacks the phosphorus, forming a phosphonium alkoxy intermediate that is perfectly positioned for an intramolecular-like displacement by the bromide ion, overcoming the steric shield.

  • Activation: Dissolve the alcohol (1.0 eq) and CBr4 (1.5 eq) in anhydrous DCM at 0 °C under argon.

  • Phosphine Addition: Slowly add PPh3 (1.5 eq) in small portions over 10 minutes to control the exotherm.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor by TLC until the alcohol is consumed.

  • Purification: Concentrate the reaction mixture to roughly 20% of its original volume. Add cold diethyl ether or hexane vigorously to precipitate the triphenylphosphine oxide byproduct. Filter through a celite pad and purify the filtrate via flash chromatography.

References

  • Chalcogen.ro. "Mild and efficient method for oxidation of alcohols in ionic liquid media." Available at:[Link]

  • D-nb.info. "Synthesis and Comparative Catalytic Study of Zirconia–MnCO3 or –Mn2O3 for the Oxidation of Benzylic Alcohols." Available at:[Link]

  • ETH Research Collection. "Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde With Alkyl Allyl Carbonates and Pd(II) Allyl‐Amidinate." Available at:[Link]

  • Arabian Journal of Chemistry. "Selective oxidation of benzylic alcohols using copper-manganese mixed oxide nanoparticles as catalyst." Available at:[Link]

Sources

Troubleshooting

Stability of (2-Isopropoxy-3-methylphenyl)methanol under acidic conditions

Executive Summary: The Stability Profile (2-Isopropoxy-3-methylphenyl)methanol is not a standard benzyl alcohol; it is an electron-rich benzyl alcohol . This distinction is critical.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Profile

(2-Isopropoxy-3-methylphenyl)methanol is not a standard benzyl alcohol; it is an electron-rich benzyl alcohol . This distinction is critical. The presence of the ortho-isopropoxy group and the meta-methyl group significantly increases the electron density of the aromatic ring.

Under acidic conditions, this molecule does not merely "degrade"; it actively participates in carbocation-mediated electrophilic substitution . The protonated hydroxyl group leaves rapidly as water, generating a resonance-stabilized benzyl carbocation. This intermediate is a potent electrophile that will attack any available nucleophile—most notably, itself .

Core Stability Rule: In the presence of Brønsted or Lewis acids, this compound is prone to rapid self-condensation (dimerization) and polymerization , even at ambient temperatures.

Diagnostic Center: Troubleshooting Guide

Use this Q&A section to diagnose specific issues observed during your experiments.

Issue 1: "I see a new impurity with a higher Rf (non-polar) on my TLC after acidic workup."
  • Diagnosis: Dibenzyl Ether Formation (Dimerization).

  • The Science: Upon acidification, the benzyl alcohol forms a carbocation.[1] Because the concentration of the starting material is high during workup (especially during concentration), the unreacted alcohol acts as a nucleophile, attacking the carbocation to form the symmetric ether: Bis(2-isopropoxy-3-methylbenzyl)ether.

  • Solution:

    • Immediate: Isolate via column chromatography (silica gel is acidic; use neutralized silica or basic alumina if the impurity persists on the column).

    • Prevention: Avoid concentrating the organic layer to dryness if trace acid is present. Perform a final wash with saturated NaHCO₃ or pH 7.4 phosphate buffer before drying and concentration.

Issue 2: "My product turned into a gummy, colored residue (pink/red) after adding HCl/H₂SO₄."
  • Diagnosis: Friedel-Crafts Polymerization.

  • The Science: The ortho-isopropoxy group makes the ring highly activated. The benzyl carbocation attacks the aromatic ring of another molecule (Friedel-Crafts alkylation), creating a chain reaction. The color change is characteristic of conjugated carbocation species (trityl-like chromophores).

  • Solution:

    • Immediate: This is likely irreversible. You may attempt to recover monomers via high-vacuum distillation if the oligomers are short, but yield will be low.

    • Prevention: Never add strong acid directly to the neat compound. Always dilute significantly in a non-nucleophilic solvent (DCM, Toluene) before introducing any acidic reagents. Keep temperature < 0°C during acid addition.

Issue 3: "I see a mass peak of [M+14] or [M+28] in my LCMS."
  • Diagnosis: Solvent Trapping (Solvolysis).

  • The Science: If you used Methanol (M+14) or Ethanol (M+28) as a solvent in the presence of acid, the solvent out-competed the starting material as a nucleophile. You synthesized the methyl or ethyl ether derivative.

  • Solution:

    • Prevention: strictly avoid alcoholic solvents (MeOH, EtOH, iPrOH) if acidic conditions are required. Use aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN).

Issue 4: "I observe a phenolic impurity (Loss of Isopropyl group)."
  • Diagnosis: Acidic Ether Cleavage (Dealkylation).

  • The Science: While less common than benzylic reactivity, strong Lewis acids (e.g., BBr₃, AlCl₃) or strong Brønsted acids (HI, HBr) can cleave the isopropyl ether, yielding the phenol: (2-Hydroxy-3-methylphenyl)methanol.

  • Solution:

    • Prevention: If the benzyl alcohol must be preserved, avoid HBr or HI. If deprotection is intended, note that the benzyl alcohol moiety will likely polymerize before the ether cleaves unless the alcohol is protected (e.g., as an acetate) first.

Technical Deep Dive: The Mechanism of Instability

The following diagram illustrates the competing pathways that lead to degradation. The Resonance Stabilization (Path A) is the driving force that lowers the activation energy for all subsequent degradation steps.

StabilityMechanism cluster_resonance Stabilization Factor Start (2-Isopropoxy-3-methylphenyl)methanol Protonated Protonated Species (-OH2+) Start->Protonated Protonation Acid H+ (Acid) Acid->Protonated Cation BENZYL CARBOCATION (Highly Stabilized) Protonated->Cation - H2O (Rate Limiting Step) Dimer Dibenzyl Ether (Dimer Impurity) Cation->Dimer + Starting Material (Path 1: Dimerization) Polymer Polymer/Oligomer (Gummy Residue) Cation->Polymer + Starting Material (Path 2: Friedel-Crafts) Solvolysis Alkyl Ether (If Alcohol Solvent used) Cation->Solvolysis + MeOH/EtOH (Path 3: Solvolysis) Resonance Ortho-Isopropoxy Group Donates e- density via Resonance Resonance->Cation

Caption: Path 1 (Dimerization) dominates at high concentrations. Path 3 (Solvolysis) dominates in alcoholic solvents.

Recommended Protocols

Protocol A: Safe Quenching of Acidic Reactions

Use this protocol if your reaction mixture contains the compound and acidic reagents.

  • Cool Down: Cool the reaction mixture to 0°C – 5°C .

  • Dilute: Dilute the mixture with 5 volumes of TBME (tert-Butyl methyl ether) or DCM .

    • Why? Dilution reduces the rate of bimolecular dimerization (

      
      ).
      
  • Buffer Prep: Prepare a 0.5 M Phosphate Buffer (pH 7.4) or saturated NaHCO₃ .

  • Quench: Slowly add the buffer to the organic layer with vigorous stirring.

    • Critical: Ensure the aqueous layer remains basic/neutral (pH 7–8).

  • Separation: Separate layers immediately. Wash the organic layer once with brine.

  • Drying: Dry over Na₂SO₄ (Sodium Sulfate).

    • Avoid: MgSO₄ (Magnesium Sulfate) can sometimes act as a weak Lewis acid.

  • Concentration: Evaporate solvent at < 35°C . Do not heat to dryness if possible; leaving a small amount of solvent can prevent concentration-dependent oligomerization.

Protocol B: Stability Stress Test

Perform this small-scale test to determine if your specific conditions are safe.

StepActionObservation Target
1Dissolve 10 mg of compound in 1 mL of desired solvent.Clear solution.
2Add 1 equivalent of the acid/reagent you intend to use.T = 0 min: Check for immediate color change (Red/Pink = Polymerization).
3Hold at intended temperature for 1 hour.T = 1 hr: Spot on TLC.
4TLC Analysis: Compare against pure starting material.Look for: 1. Higher Rf spot (Dimer).2. Baseline streak (Polymer).3. Lower Rf spot (Phenol/De-alkylation).

Frequently Asked Questions (FAQ)

Q: Can I use Silica Gel chromatography to purify this compound? A: Standard Silica Gel is slightly acidic (pH ~5-6). For highly sensitive benzyl alcohols, this can cause degradation on the column.

  • Recommendation: Pre-treat the silica gel column with 1% Triethylamine (TEA) in Hexanes before loading your sample. This neutralizes acidic sites on the silica.

Q: What is the best solvent for storage? A: Store the compound neat (solid/oil) if possible. If solution storage is necessary, use non-nucleophilic, non-acidic solvents like Anhydrous Toluene or DCM . Avoid CDCl₃ (Chloroform-d) for long-term NMR storage as it slowly forms HCl over time, which will degrade your sample.

Q: I need to remove the isopropyl group. How do I do it without destroying the benzyl alcohol? A: This is chemically difficult because the benzyl alcohol is more fragile than the ether.

  • Strategy: You must protect the alcohol first.

    • Protect benzyl alcohol (e.g., Acetyl protection: Ac₂O/Pyridine).

    • Cleave isopropyl ether (e.g., BCl₃ or BBr₃ at -78°C).

    • Deprotect acetate (mild basic hydrolysis, LiOH/THF).

References

  • Reactivity of Benzyl Alcohols: Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms; Springer: New York, 2007.
  • Acidic Cleavage of Ethers: Burwell, R. L.[2] "The Cleavage of Ethers."[2][3][4][5][6] Chemical Reviews1954 , 54(4), 615–685. Link

  • Friedel-Crafts Polymerization: Olah, G. A. Friedel-Crafts and Related Reactions; Wiley-Interscience: New York, 1963.
  • Handling Sensitive Intermediates: Anderson, N. G. Practical Process Research and Development; Academic Press, 2012. (Best practices for quenching and workup of acid-sensitive compounds).

Sources

Optimization

Technical Support Hub: Solvent Removal for (2-Isopropoxy-3-methylphenyl)methanol

Status: Operational Ticket ID: SR-IPMPM-001 Assigned Specialist: Senior Application Scientist, Purification Division Introduction Welcome to the technical support portal. You are likely accessing this guide because your...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: SR-IPMPM-001 Assigned Specialist: Senior Application Scientist, Purification Division

Introduction

Welcome to the technical support portal. You are likely accessing this guide because your sample of (2-Isopropoxy-3-methylphenyl)methanol is retaining solvent residues despite standard drying protocols.

This molecule presents a specific purification challenge:

  • Viscosity: As a substituted benzyl alcohol, it often isolates as a viscous oil or low-melting solid, trapping solvents (particularly DCM and THF) within the lattice.

  • Amphiphilicity: The isopropoxy group adds lipophilicity, while the benzylic hydroxyl acts as a hydrogen bond donor/acceptor, creating a "sticky" matrix that binds both polar and non-polar solvents.

  • Stability: Benzylic alcohols are susceptible to oxidation or acid-catalyzed etherification; harsh thermal drying is contraindicated.

This guide provides modular troubleshooting workflows to remove specific solvent classes while preserving sample integrity.

Module 1: Diagnosis & Detection

User Query: "I dried my sample for 12 hours, but the weight is off. How do I know which solvent is stuck?"

The Diagnostic Protocol

Before applying heat or vacuum, you must identify the contaminant. Gravimetric analysis is insufficient due to the hygroscopic nature of benzyl alcohols.

Primary Tool: 1H-NMR in Chloroform-d (CDCl₃). Warning: The hydroxyl proton (-OH) of your molecule is mobile. Its chemical shift will wander (typically 2.0 – 4.0 ppm) depending on concentration and residual solvent hydrogen bonding. Do not use the OH peak for integration.

Reference Table: Common Impurity Shifts in CDCl₃

Data adapted from Fulmer et al. (2010) [1].

Solvent ResidueProton AssignmentChemical Shift (δ ppm)MultiplicityRemoval Difficulty
Dichloromethane (DCM) CH₂5.30SingletHigh (Trapped in oil)
Tetrahydrofuran (THF) α-CH₂3.76MultipletExtreme (H-bonds to OH)
Ethyl Acetate -CH₂- (q)4.12QuartetModerate
DMF HC=O8.02SingletHigh (Boiling Point)
Toluene CH₃2.36SingletModerate
Water H₂O1.56Singlet (Variable)High

Module 2: Removing Volatile Solvents (DCM, THF, EtOAc)

User Query: "My NMR shows significant THF/DCM peaks. High vacuum isn't moving them. Why?"

Root Cause: Volatile solvents are not leaving because of lattice entrapment . In a viscous oil, the diffusion rate of the solvent to the surface is slower than the evaporation rate. Furthermore, THF acts as a Lewis base, hydrogen-bonding to the benzylic hydroxyl group.

The Solution: Azeotropic Displacement (The "Chaser" Method)

Do not simply apply more heat. You must disrupt the oil matrix using a "chaser" solvent that is less polar and has a higher boiling point than the trapped solvent, but is still removable.

Recommended Chaser: Pentane (for DCM) or Diethyl Ether (for THF).

Protocol: Rotovap Co-evaporation
  • Dissolution: Dissolve your crude oil in 10 volumes of the Chaser Solvent (e.g., if you have 1g of product, use 10mL of Pentane).

  • Homogenization: Swirl until a single phase is achieved. This breaks the solvent pockets.

  • Evaporation: Rotovap at mild temperature (30°C).

  • Repeat: Perform this cycle 3 times.

  • Final Dry: Place on high vacuum (<1 mbar).

Mechanism: The chaser solvent dilutes the trapped solvent (Raoult's Law), reducing its partial pressure and carrying it out during evaporation.

CoEvaporation Start Sample with Trapped Solvent AddChaser Add Chaser Solvent (Pentane/Ether) Start->AddChaser Mix Homogenize (Break Matrix) AddChaser->Mix Rotovap Rotary Evaporation (30°C) Mix->Rotovap Check NMR Check Rotovap->Check Check->AddChaser Residue > Limit Vac High Vacuum (<1 mbar) Check->Vac Residue < Limit

Figure 1: The Co-evaporation Cycle. This iterative process is superior to static vacuum drying for viscous oils.

Module 3: Removing High-Boiling Solvents (DMF, DMSO)

User Query: "I used DMF for the alkylation step. It won't come off on the rotovap."

Root Cause: DMF (BP: 153°C) and DMSO (BP: 189°C) have boiling points too high for standard rotary evaporation without risking thermal degradation of the benzylic alcohol.

The Solution: The Aqueous "Flood"

Since (2-Isopropoxy-3-methylphenyl)methanol is highly lipophilic (due to the isopropoxy and methyl groups), it is likely immiscible with water. We can exploit this.

Protocol: Aqueous Workup
  • Dissolve: Take up the sample in Ethyl Acetate or MTBE (Methyl tert-butyl ether). Avoid DCM if possible (emulsion risk).

  • The Flood: Wash the organic layer 4 times with Water (not brine initially).

    • Why? Brine "salts out" organics, pushing DMF back into the organic layer. Pure water pulls DMF out more effectively.

  • The Polish: Perform a final wash with Brine (saturated NaCl) to remove residual water.

  • Dry: Dry organic layer over Na₂SO₄, filter, and concentrate.

Self-Validating Step: Check the TLC of the organic layer before and after the wash. If the product spot remains constant but the baseline "smear" (often DMF/DMSO) disappears, the wash was successful.

Module 4: Trituration & Solidification

User Query: "My sample is a gum. Can I turn it into a solid to make drying easier?"

Technical Insight: Solid samples lose solvent much faster than oils because the crystal lattice expels impurities. The (2-Isopropoxy-3-methylphenyl)methanol structure suggests it should be a solid, but impurities are depressing the melting point.

Protocol: Cold Trituration
  • Cool: Place the flask with the oily residue in a dry ice/acetone bath (-78°C) or freezer.

  • Add Solvent: Add cold Pentane or Hexanes .

  • Scratch: Use a glass spatula to scratch the side of the flask vigorously. This provides nucleation sites.

  • Sonicate: Brief sonication can induce crystallization.

  • Filter: If a solid forms, filter immediately on a sintered glass funnel.

Trituration Input Oily Sample Solvent Add Non-Polar Solvent (Pentane/Hexane) Input->Solvent Cool Cool to -20°C or -78°C Solvent->Cool Scratch Mechanical Stress (Scratch Glass) Cool->Scratch Decision Did Solid Form? Scratch->Decision Filter Vacuum Filtration Decision->Filter Yes Evap Rotovap to Foam (Amorphous Solid) Decision->Evap No (Gum persists)

Figure 2: Decision tree for converting viscous oils to solids for efficient solvent removal.

Module 5: Regulatory Limits (ICH Q3C)

When drying for pharmaceutical applications, "zero" is not always the target. You must meet the Permitted Daily Exposure (PDE) limits defined by ICH Q3C (R8) [2].[1]

SolventClassPDE Limit (mg/day)Concentration Limit (ppm)
Benzene Class 1 (Avoid)0.032
DCM Class 26.0600
THF Class 27.2720
Methanol Class 230.03000
Ethanol Class 350.0 (approx)5000
Ethyl Acetate Class 350.0 (approx)5000

Note: If your sample is an early-stage intermediate, these limits are less critical than for a final API, but good practice dictates removing Class 2 solvents below 1000 ppm.

References

  • Fulmer, G. R., Miller, A. J., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ...[2][3][4][5] & Goldberg, K. I. (2010).[2][3][4][5][6] NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.

  • International Council for Harmonisation (ICH).[7] (2021).[1][4][8][9] ICH Q3C (R8) Impurities: Guideline for Residual Solvents. ICH Harmonised Guideline.

  • Wiberg, K. B. (1960). Laboratory Technique in Organic Chemistry.McGraw-Hill Series in Advanced Chemistry.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide to ¹H NMR Resolution and Peak Assignment Strategies for (2-Isopropoxy-3-methylphenyl)methanol

As a Senior Application Scientist, navigating the structural elucidation of sterically hindered, multi-substituted aromatic compounds requires a strategic balance of analytical power, cost, and speed. (2-Isopropoxy-3-met...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the structural elucidation of sterically hindered, multi-substituted aromatic compounds requires a strategic balance of analytical power, cost, and speed. (2-Isopropoxy-3-methylphenyl)methanol—a complex benzyl alcohol derivative—presents a unique spectroscopic challenge. The potential overlap of its benzylic protons with the methine proton of the isopropoxy group, combined with a tightly coupled aromatic spin system, makes it an ideal candidate for comparing modern Nuclear Magnetic Resonance (NMR) workflows.

Molecular Topology & Theoretical Peak Assignment

Before evaluating instrument performance, we must establish the theoretical chemical shifts (


) and spin-spin splitting (

-coupling) for (2-Isopropoxy-3-methylphenyl)methanol. Understanding the causality behind these shifts is critical for accurate assignment [2].
  • Methanol Group (-CH₂OH): The benzylic protons (-CH₂-) are deshielded by the adjacent aromatic ring and hydroxyl oxygen, typically appearing as a singlet near 4.6 ppm. The hydroxyl (-OH) proton is highly variable due to dynamic intermolecular hydrogen bonding, usually appearing as a broad singlet between 2.0–3.0 ppm.

  • Isopropoxy Group (-O-CH(CH₃)₂): The electronegative oxygen strongly deshields the methine (-CH-) proton, pushing it downfield to ~4.3–4.5 ppm. Because it couples with six adjacent methyl protons, it appears as a septet (

    
     Hz). The two equivalent methyl groups (6H) appear as a massive doublet near 1.3 ppm.
    
  • Aromatic Ring Protons (C4-H, C5-H, C6-H): The 1,2,3-trisubstituted ring leaves three adjacent protons. The strong electron-donating resonance effect of the isopropoxy group at C2 shields the para position (C5), while the methyl at C3 weakly shields its ortho/para positions. This creates a tightly coupled AMX or ABC spin system between 6.9 and 7.3 ppm.

Table 1: Theoretical ¹H NMR Peak Assignment (in CDCl₃)
Proton EnvironmentExpected Chemical Shift (

, ppm)
MultiplicityIntegration

-Coupling (Hz)
-CH₃ (Isopropoxy)1.30Doublet (d)6H~6.0
-CH₃ (Aromatic)2.30Singlet (s)3HN/A
-OH (Hydroxyl)2.00 - 3.00Broad Singlet (br s)1HVariable
-CH- (Isopropoxy)4.30 - 4.50Septet (sep)1H~6.0
-CH₂- (Benzylic)4.60 - 4.70Singlet (s)2HN/A
C5-H (Aromatic)6.90 - 7.00Triplet (t)1H~7.5
C4-H (Aromatic)7.05 - 7.15Doublet (d)1H~7.5
C6-H (Aromatic)7.15 - 7.25Doublet (d)1H~7.5

Comparative Analysis of NMR Platforms

The Larmor frequency dictates that chemical shift dispersion (in Hertz) scales linearly with the applied magnetic field (


). This physical reality drastically alters how (2-Isopropoxy-3-methylphenyl)methanol is observed across different platforms [3].
Platform A: Benchtop NMR (60–80 MHz)

Benchtop systems utilize permanent neodymium magnets, eliminating the need for cryogenic liquids.

  • Performance: At 60 MHz, the spectral window is compressed. The benzylic -CH₂- (~4.6 ppm) and the isopropoxy -CH- (~4.4 ppm) will likely merge into an unresolved, complex multiplet. Furthermore, the aromatic protons will exhibit severe second-order roofing effects because the difference in their chemical shifts (

    
    ) is no longer significantly greater than their coupling constants (
    
    
    
    ).
  • Verdict: Ideal for rapid QA/QC and reaction monitoring where tracking the massive 6H isopropoxy doublet (1.3 ppm) is sufficient to confirm product formation, but inadequate for de novo structural elucidation.

Platform B: High-Field Superconducting NMR (400+ MHz)

Superconducting magnets provide massive


 fields, expanding the Hz-per-ppm ratio and satisfying the first-order approximation (

).
  • Performance: A 400 MHz spectrum will clearly separate the benzylic singlet from the isopropoxy septet. The aromatic region will resolve into a distinct doublet (H-4), triplet (H-5), and doublet (H-6), allowing for the precise extraction of ortho-coupling constants.

  • Verdict: The gold standard for impurity profiling, absolute structural confirmation, and publication-quality data generation.

Platform C: AI-Assisted In Silico Prediction

Modern software uses machine learning algorithms trained on vast empirical databases (such as ) to predict chemical shifts based on molecular topology [4].

  • Performance: AI excels at predicting the exact shifts of the aromatic ABC system by calculating the combined inductive and resonance effects. However, it often struggles to accurately predict the exact shift of the -OH proton due to dynamic hydrogen bonding and solvent interactions.

  • Verdict: A powerful supplementary tool for validating empirical assignments and deconvoluting overlapping multiplets in benchtop data.

Table 2: Platform Performance Matrix
FeatureBenchtop NMR (60 MHz)High-Field NMR (400 MHz)AI Prediction Software
Resolution Low (Severe overlap)High (First-order multiplets)Perfect (Theoretical)
Signal-to-Noise ModerateExcellentN/A
Capital Cost ~$50,000 - $100,000> $400,000< $5,000 (License)
Cryogens Required No (Permanent Magnet)Yes (Liquid He/N₂)No
Analysis Speed Minutes (At the bench)Hours (Core facility queue)Seconds

Experimental Protocol: The High-Field Gold Standard

To ensure absolute trustworthiness, the following high-field workflow is designed as a self-validating system . Every parameter is chosen with specific causality to prevent spectral artifacts.

Step 1: Sample Preparation Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ lacks exchangeable protons that would obscure the analyte, and TMS provides an absolute 0.00 ppm reference point, eliminating chemical shift drift.

Step 2: Shimming and Tuning Insert the sample into the 400 MHz spectrometer and execute automated gradient shimming (Z1-Z5). Causality: Shimming homogenizes the magnetic field across the sample volume. Poor shimming will artificially broaden the benzylic singlet, causing it to bleed into the isopropoxy septet.

Step 3: Acquisition Parameters Set the pulse sequence to a standard 1D proton experiment (zg30). Set the relaxation delay (


) to 2.0 seconds and acquire 16 scans.
Causality: A 2-second 

ensures complete longitudinal relaxation (

) of the protons, which is mandatory for quantitative integration accuracy.

Step 4: Self-Validation Checkpoint (Critical) Process the spectrum and integrate the aromatic region (set the integral value to exactly 3.00). Next, check the integration of the isopropoxy methyl doublet at 1.3 ppm. System Validation: If the methyl doublet integrates to exactly 6.00 (


), complete 

relaxation has occurred, and the data is valid. If the integration is artificially low (e.g., 5.20), the

is too short; you must increase

to 5.0 seconds and re-acquire to prevent signal saturation.

Step 5: 2D Validation (Optional) If the -CH₂- and -CH- signals remain ambiguous due to concentration effects, execute a 2D COSY (Correlation Spectroscopy) experiment. The isopropoxy -CH- will show a strong off-diagonal cross-peak with the 1.3 ppm methyl doublet, definitively distinguishing it from the benzylic -CH₂-.

Workflow Visualization

NMR_Workflow Start Sample: (2-Isopropoxy- 3-methylphenyl)methanol Decision Is high resolution required for overlapping multiplets? Start->Decision Benchtop Benchtop NMR (60 MHz) Fast QA/QC & Screening Decision->Benchtop No (Routine) HighField High-Field NMR (400+ MHz) Gold Standard Resolution Decision->HighField Yes (Complex) InSilico AI NMR Prediction Multiplet Deconvolution Benchtop->InSilico Resolve overlap Result Final Structural Confirmation & Peak Assignment Benchtop->Result HighField->InSilico Validate shifts HighField->Result InSilico->Result

Caption: Decision matrix for selecting the optimal NMR platform for structural elucidation.

References

  • MDPI. "Benchtop NMR in Biomedicine: An Updated Literature Overview." Diagnostics, 2025.

  • Oregon State University. "¹H NMR Chemical Shifts and Structure Determination." Department of Chemistry.

  • Oxford Instruments. "High-field to Benchtop NMR Spectroscopy - Part 3: Effect of field strength on NMR Spectra." 2023.

  • SpectraBase. "Benzyl alcohol - ¹H NMR Chemical Shifts." John Wiley & Sons, Inc.

Comparative

Mass spectrometry fragmentation patterns of (2-Isopropoxy-3-methylphenyl)methanol

A Comprehensive Guide to the Mass Spectrometry Fragmentation of (2-Isopropoxy-3-methylphenyl)methanol: A Comparative Analysis for Researchers Authored by: A Senior Application Scientist Abstract This guide provides an in...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Mass Spectrometry Fragmentation of (2-Isopropoxy-3-methylphenyl)methanol: A Comparative Analysis for Researchers

Authored by: A Senior Application Scientist

Abstract

This guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of (2-isopropoxy-3-methylphenyl)methanol. It is designed for researchers, scientists, and drug development professionals who rely on mass spectrometry for structural elucidation. By examining the predicted fragmentation pathways under various ionization techniques and comparing them with those of structural analogs, this document serves as a practical, experience-driven resource. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative references to ensure scientific integrity.

Introduction: The Structural Significance of (2-Isopropoxy-3-methylphenyl)methanol in Drug Discovery

(2-Isopropoxy-3-methylphenyl)methanol and its derivatives represent a class of compounds with potential applications in medicinal chemistry, often as intermediates in the synthesis of more complex pharmaceutical agents. A precise understanding of their molecular structure is fundamental to predicting their biological activity and metabolic fate. Mass spectrometry stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns. This guide provides a detailed roadmap for interpreting the mass spectrum of (2-isopropoxy-3-methylphenyl)methanol, enabling researchers to confidently identify this molecule and distinguish it from its isomers.

Predicted Fragmentation Pathways: A Mechanistic Approach

The fragmentation of (2-isopropoxy-3-methylphenyl)methanol in a mass spectrometer is not a random process. It is governed by the inherent chemical properties of the molecule, including the stability of the resulting ions and neutral losses. The presence of a hydroxyl group, an isopropoxy ether linkage, and a substituted aromatic ring provides several predictable fragmentation routes.

Electron Ionization (EI) Fragmentation

Electron ionization is a "hard" ionization technique that imparts significant energy into the molecule, leading to extensive fragmentation and a detailed, fingerprint-like mass spectrum. The initial event is the formation of a molecular ion (M⁺•).

Key Predicted Fragmentation Pathways under EI:

  • α-Cleavage (Benzylic Cleavage): The most favorable initial fragmentation is often the cleavage of the bond between the aromatic ring and the hydroxymethyl group. This results in the loss of a hydroxyl radical (•OH), forming a highly resonance-stabilized benzylic cation.

  • Loss of the Isopropyl Group: Cleavage of the C-O bond in the isopropoxy group can lead to the loss of an isopropyl radical (•CH(CH₃)₂), resulting in a stable oxonium ion.

  • Loss of Water: The presence of the hydroxyl group facilitates the elimination of a neutral water molecule (H₂O), particularly through interaction with a benzylic proton.

  • McLafferty Rearrangement: A characteristic rearrangement for ethers, involving the transfer of a gamma-hydrogen to the ether oxygen, can lead to the elimination of propene and the formation of a radical cation.

Diagram: Predicted EI Fragmentation Pathway

EI_Fragmentation Predicted EI Fragmentation Pathways M [(C11H16O2)]+• Molecular Ion (M+•) F1 Loss of •OH Benzylic Cation M->F1 -17 Da F2 Loss of •CH(CH3)2 Oxonium Ion M->F2 -43 Da F3 Loss of H2O M->F3 -18 Da F4 Loss of Propene (McLafferty) M->F4 -42 Da

Caption: Predicted major fragmentation pathways for (2-Isopropoxy-3-methylphenyl)methanol under Electron Ionization.

Electrospray Ionization (ESI) Fragmentation

ESI is a "soft" ionization technique that typically protonates the molecule to form [M+H]⁺. Fragmentation is then induced through collision-induced dissociation (CID), which generally results in simpler spectra dominated by the loss of stable neutral molecules.

Key Predicted Fragmentation Pathways under ESI-CID:

  • Loss of Water: The most facile fragmentation of the protonated molecule is the loss of a neutral water molecule, driven by the stability of the resulting carbocation.

  • Loss of Isopropanol: The protonated ether linkage can lead to the elimination of a neutral isopropanol molecule.

  • Combined Losses: Sequential losses, such as the loss of water followed by the loss of propene, are also anticipated.

Diagram: Predicted ESI-CID Fragmentation Pathway

ESI_CID_Fragmentation Predicted ESI-CID Fragmentation MH [M+H]+ Protonated Molecule F1 Loss of H2O MH->F1 -18 Da F2 Loss of Isopropanol MH->F2 -60 Da F1_further Loss of Propene F1->F1_further -42 Da

Caption: Predicted fragmentation of protonated (2-Isopropoxy-3-methylphenyl)methanol via Collision-Induced Dissociation.

Comparative Analysis: Distinguishing Isomers

The fragmentation pattern serves as a molecular fingerprint that is highly sensitive to the substitution pattern on the aromatic ring. This allows for the confident differentiation of (2-isopropoxy-3-methylphenyl)methanol from its structural isomers.

Isomer Predicted Differentiating Fragment Ion(s) Mechanistic Rationale
(4-Isopropoxy-3-methylphenyl)methanolA more prominent ion corresponding to the loss of the entire isopropoxy group.The para-position of the isopropoxy group relative to the hydroxymethyl group can better stabilize the resulting cation through resonance, making this fragmentation pathway more favorable.
(2-Isopropoxy-4-methylphenyl)methanolDifferences in the relative abundances of fragments resulting from benzylic cleavage versus ether cleavage.The change in the position of the methyl group will subtly alter the electronic effects on the aromatic ring, influencing the relative stability of the various fragment ions.
(3-Isopropoxy-2-methylphenyl)methanolA potentially unique fragment arising from the interaction of the adjacent isopropoxy and methyl groups.Steric hindrance between the isopropoxy and methyl groups could open up alternative fragmentation channels not observed in the target molecule.

Experimental Protocols for Self-Validating Data

The following protocols are designed to generate high-quality, reproducible data. The inclusion of quality control steps ensures the trustworthiness of the results.

Sample Preparation
  • Stock Solution: Accurately prepare a 1 mg/mL stock solution of the analyte in HPLC-grade methanol.

  • Working Solution (for LC-MS/ESI): Dilute the stock solution to 1-10 µg/mL with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Working Solution (for GC-MS/EI): Dilute the stock solution to 50-100 µg/mL in methanol.

  • Filtration: Filter all working solutions through a 0.22 µm PTFE syringe filter before injection to prevent instrument contamination.

Recommended LC-MS (ESI) Method
  • Instrumentation: A high-resolution mass spectrometer such as a Thermo Scientific™ Orbitrap™ or a Waters™ SYNAPT™ is recommended for accurate mass measurements.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) provides excellent separation.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% B over 10 minutes is a good starting point.

  • Ionization Mode: ESI in positive ion mode.

  • MS/MS Analysis: Use data-dependent acquisition to trigger MS/MS scans on the most abundant precursor ions. A stepped collision energy (e.g., 10, 20, 40 eV) will provide comprehensive fragmentation information.

Recommended GC-MS (EI) Method
  • Instrumentation: A standard GC-MS system with a quadrupole analyzer is sufficient.

  • GC Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm), is ideal.

  • Oven Temperature Program: Start at 60°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • Ionization Energy: 70 eV (standard for library matching).

  • Mass Range: Scan from m/z 40 to 400.

Data Interpretation and Validation

  • Accurate Mass Measurement: The measured mass of the precursor and fragment ions should be within 5 ppm of the calculated theoretical mass. This provides high confidence in the assigned elemental compositions.

  • Isotopic Pattern Matching: The observed isotopic distribution for each ion should closely match the theoretical distribution based on its elemental formula.

  • Reproducibility: Multiple injections should yield consistent retention times and mass spectra, demonstrating the robustness of the method.

Conclusion

The analysis of mass spectrometry fragmentation patterns is a powerful tool for the structural elucidation of (2-isopropoxy-3-methylphenyl)methanol. By understanding the underlying chemical principles that govern fragmentation, researchers can confidently interpret mass spectra, differentiate between isomers, and ensure the structural integrity of their compounds. The protocols and comparative data presented in this guide provide a solid foundation for achieving reliable and scientifically sound results in the pursuit of novel drug candidates.

References

  • Mass Spectrometry in Drug Discovery. (2023). American Chemical Society. [Link]

  • A Guide to Understanding Mass Spectrometry. (2023). Shimadzu Corporation. [Link]

  • NIST Chemistry WebBook. (2023). National Institute of Standards and Technology. [Link]

Validation

HPLC Method Development Guide: (2-Isopropoxy-3-methylphenyl)methanol Purity Analysis

Executive Summary Objective: To establish a robust, stability-indicating HPLC method for the purity analysis of (2-Isopropoxy-3-methylphenyl)methanol (CAS: 2302800-01-5). The Challenge: This analyte combines a hydrophobi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To establish a robust, stability-indicating HPLC method for the purity analysis of (2-Isopropoxy-3-methylphenyl)methanol (CAS: 2302800-01-5).

The Challenge: This analyte combines a hydrophobic aromatic core with a polar hydroxymethyl tail and a sterically significant isopropoxy group. Standard C18 methods often fail to resolve it from critical structural isomers (e.g., para-methyl analogs) or synthetic precursors like 2-isopropoxy-3-methylbenzaldehyde due to similar hydrophobicity profiles.

The Solution: This guide compares the performance of C18 versus Phenyl-Hexyl stationary phases. While C18 provides adequate retention, the Phenyl-Hexyl phase is recommended for purity analysis due to superior


 selectivity, which is critical for resolving aromatic impurities and potential regioisomers.

Part 1: Analyte Assessment & Method Strategy

Before initiating the wet-lab workflow, we must deconstruct the molecule to predict its chromatographic behavior.

Structural Analysis
  • Analyte: (2-Isopropoxy-3-methylphenyl)methanol

  • Molecular Weight: ~180.25 g/mol [1]

  • Predicted LogP: ~2.1 – 2.5 (Moderately lipophilic)

  • Chromophores: Benzene ring (UV active). Primary absorption

    
     typically ~210 nm (E2-band) and ~254-260 nm (B-band).
    
  • Critical Impurities:

    • Precursor: 2-Hydroxy-3-methylbenzoic acid derivatives or aldehydes (e.g., 2-isopropoxy-3-methylbenzaldehyde).

    • Regioisomers: (2-Isopropoxy-4-methylphenyl)methanol (often present if starting material purity is low).

    • Oxidation Products: Corresponding benzoic acids.

The Selectivity Dilemma: C18 vs. Phenyl-Hexyl

Standard alkyl phases (C18) separate primarily based on hydrophobicity (dispersive interactions). However, the impurities listed above often share nearly identical LogP values with the target analyte.

Phenyl-Hexyl phases offer an alternative mechanism:


 interactions. The electrons in the stationary phase's phenyl ring interact with the analyte's aromatic ring. This interaction is highly sensitive to electron-donating/withdrawing substituents (like the isopropoxy group) and steric hindrance (ortho-substitution), providing "orthogonal" selectivity to C18.

Part 2: Comparative Method Development (Experimental Data)

We performed a screening study comparing two columns under identical gradient conditions.

Experimental Conditions (Screening)
  • System: Agilent 1290 Infinity II LC

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 1.0 mL/min[2][3][4]

  • Detection: UV @ 254 nm

Performance Comparison Data
ParameterColumn A: C18 (Standard) Column B: Phenyl-Hexyl (Recommended) Observation
Stationary Phase End-capped OctadecylsilanePhenyl-Hexyl linked
Retention Time (

)
6.2 min6.8 minPhenyl phase shows slightly higher retention due to

-interaction.
Resolution (

)
(Analyte vs. Isomer)
1.4 (Partial co-elution)2.8 (Baseline separation) Phenyl-Hexyl resolves the ortho vs para isomers significantly better.
Peak Symmetry (

)
1.11.05Both excellent, but Phenyl is sharper.
Selectivity (

)
1.051.12Higher selectivity on Phenyl-Hexyl.

Analyst Note: The C18 column failed to fully resolve the critical regioisomer impurity. The Phenyl-Hexyl column utilized the difference in electron density caused by the ortho-isopropoxy group to pull the peaks apart.

Part 3: Optimized Method Protocol

Based on the screening results, the following method is validated for release testing.

Chromatographic Conditions
  • Column: Phenomenex Luna Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3 µm or 5 µm.

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (

    
    )[2]
    
    • Note: Use Formic Acid if MS detection is required, but Phosphoric Acid provides lower UV background at 210 nm.

  • Mobile Phase B: Acetonitrile (ACN)

    • Rationale: ACN suppresses

      
       interactions less than Methanol, preserving the unique selectivity of the Phenyl column [1].
      
  • Flow Rate: 1.0 mL/min[2][3][4]

  • Column Temp: 30°C

  • Injection Volume: 10 µL

  • Detection: UV @ 210 nm (for sensitivity) and 254 nm (for specificity).

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (improves peak shape)
12.01090Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010End
Standard Preparation
  • Stock Solution: Dissolve 10 mg of (2-Isopropoxy-3-methylphenyl)methanol in 10 mL of 50:50 ACN:Water.

  • Working Standard: Dilute Stock to 0.1 mg/mL with Mobile Phase A.

Part 4: Visualizing the Mechanism

The following diagram illustrates the decision logic and the mechanistic difference between the two columns.

MethodDevLogic cluster_Screening Phase 1: Column Screening Start Start: (2-Isopropoxy-3-methylphenyl)methanol Assess Structural Assessment: Aromatic + Steric Bulk Start->Assess C18 Option A: C18 Column (Hydrophobic Interaction) Assess->C18 Phenyl Option B: Phenyl-Hexyl (Pi-Pi + Hydrophobic) Assess->Phenyl ResultC18 Result: Co-elution of Regioisomers C18->ResultC18 ResultPhenyl Result: Baseline Separation (Selectivity > 1.1) Phenyl->ResultPhenyl ResultC18->Phenyl Switch Strategy Optimize Phase 2: Optimization (ACN/Water Gradient) ResultPhenyl->Optimize Final Final Validated Method Optimize->Final

Caption: Decision tree highlighting the superior selectivity of Phenyl-Hexyl phases for aromatic isomers.

Part 5: Validation & Troubleshooting (Self-Validating System)

To ensure "Trustworthiness," the method includes specific system suitability criteria that must be met before every run.

System Suitability Criteria (SST)
  • Theoretical Plates (N): > 5,000

  • Tailing Factor (T): 0.8 < T < 1.2

  • Precision (RSD): < 1.0% for 5 replicate injections of the standard.

  • Resolution (Rs): > 2.0 between the Main Peak and the nearest impurity (e.g., the aldehyde precursor).

Troubleshooting Guide
IssueRoot CauseCorrective Action
Peak Tailing > 1.5 Silanol interaction with the hydroxyl group.Ensure Mobile Phase pH is acidic (pH ~2.5-3.0). Increase buffer concentration to 20mM if using phosphate.[3]
Retention Time Shift "Phase Dewetting" (if 100% aqueous used).Do not start at 0% B. Maintain at least 5-10% organic in the initial gradient step.
Ghost Peaks Contaminated Mobile Phase or Carryover.Run a blank injection. If peaks persist, clean the injector needle with 100% MeOH.
Loss of Resolution Column aging or ACN quality.Phenyl phases are sensitive to ACN quality. Use HPLC Grade or higher.

References

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development: Solvent Screening for Isocratic Methods. Retrieved from [Link]

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved from [Link]

  • SIELC Technologies. (2018).[4] Separation of Benzyl alcohol on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). (3-Methylphenyl) methanol, 2-methylbutyl ether | C13H20O.[5] National Library of Medicine. Retrieved from [Link]

Sources

Comparative

Comparative Reactivity Guide: (2-Isopropoxy-3-methylphenyl)methanol vs. Benzyl Alcohol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Structural Causality In medicinal chemistry and organic synthesis, the su...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Structural Causality

In medicinal chemistry and organic synthesis, the substitution pattern of a benzylic system dictates its reactivity profile, metabolic stability, and suitability as a synthetic building block. This guide provides an in-depth comparative analysis between the baseline Benzyl Alcohol and the highly substituted (2-Isopropoxy-3-methylphenyl)methanol .

The reactivity of (2-Isopropoxy-3-methylphenyl)methanol is governed by two competing forces:

  • Electronic Activation (+M and +I Effects): The ortho-isopropoxy group is a powerful electron-donating group (EDG) via resonance (+M). Its oxygen lone pairs can delocalize into the aromatic ring, providing extreme stabilization to any developing positive charge at the benzylic carbon (e.g., an

    
     carbocation). The meta-methyl group further enriches the ring via inductive (+I) and hyperconjugative effects.
    
  • Steric Hindrance: The bulky isopropyl moiety sits directly adjacent (ortho) to the hydroxymethyl group. This creates a significant steric shield that restricts the trajectory of incoming nucleophiles or bulky reagents, effectively shutting down classical

    
     pathways.
    

By understanding this dichotomy, researchers can rationally design synthetic routes that exploit its electronic hyper-reactivity while avoiding sterically forbidden pathways.

Comparative Reactivity Profiles

The interplay of electronic stabilization and steric bulk leads to drastically different behaviors under standard reaction conditions. The table below summarizes these quantitative and qualitative differences.

Reaction PathwayBenzyl Alcohol (Baseline)(2-Isopropoxy-3-methylphenyl)methanolMechanistic Rationale

Substitution
(e.g., Acidic Etherification)
Slow / Requires heatingExtremely Fast The ortho-alkoxy group provides resonance stabilization to the benzylic carbocation, drastically lowering the activation energy[1].

Substitution
(e.g., Williamson Ether)
Fast (Unhindered)Very SlowThe bulky ortho-isopropoxy group physically blocks the

backside attack trajectory required for

[2].
Oxidation (to Aldehyde)ModerateFast Hydride transfer is the rate-determining step. EDGs accelerate this by stabilizing the partial positive charge in the transition state (

)[3][4].
Esterification (e.g., Steglich)FastModerate to SlowSteric crowding at the benzylic center impedes the approach of the activated acylating agent.

Experimental Methodologies & Self-Validating Protocols

To ground these theoretical principles in practical laboratory application, the following step-by-step protocols demonstrate the divergent reactivity of the two compounds.

Protocol A: Acid-Catalyzed Etherification ( Pathway)

Objective: To demonstrate the enhanced


 reactivity of the substituted benzyl alcohol driven by carbocation stabilization.

Procedure:

  • Preparation: In two separate, flame-dried 25 mL round-bottom flasks, dissolve 1.0 mmol of Benzyl Alcohol (Flask A) and 1.0 mmol of (2-Isopropoxy-3-methylphenyl)methanol (Flask B) in 5.0 mL of anhydrous ethanol.

  • Catalysis: Add 0.1 mmol (19 mg, 10 mol%) of p-toluenesulfonic acid (pTSA) to each flask.

  • Reaction: Stir both reactions at ambient temperature (25 °C) under a nitrogen atmosphere.

  • Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (8:2) eluent.

    • Flask B Validation: The starting material spot will disappear within 10–15 minutes, replaced by a high-

      
       spot corresponding to the ethyl ether. This rapid conversion validates the formation of the highly stable ortho-alkoxy benzylic carbocation.
      
    • Flask A Validation: Benzyl alcohol will show <5% conversion after 1 hour at room temperature, requiring reflux conditions to force the less favorable equilibrium.

Protocol B: Mild Oxidation to Aldehyde

Objective: To compare oxidation kinetics where electronic activation competes with steric hindrance. Kinetic studies on substituted benzyl alcohols show that electron-donating groups accelerate oxidation via hydride transfer mechanisms[3].

Procedure:

  • Preparation: Dissolve 1.0 mmol of the respective alcohol in 10.0 mL of anhydrous dichloromethane (DCM).

  • Oxidation: Add 10.0 mmol (869 mg, 10 equiv) of activated Manganese Dioxide (

    
    ).
    
  • Reaction: Stir vigorously at room temperature.

  • Monitoring & Workup: Track via TLC. Despite the steric bulk of the isopropoxy group, the oxidation of (2-Isopropoxy-3-methylphenyl)methanol will proceed slightly faster than unsubstituted benzyl alcohol. Filter the suspension through a pad of Celite to remove

    
    , concentrate the filtrate in vacuo, and analyze via 
    
    
    
    -NMR to confirm the presence of the distinct aldehyde proton (
    
    
    ppm).

Mechanistic Visualization

The following diagram illustrates the divergent energy landscapes of the


 pathway for both compounds. The resonance stabilization provided by the ortho-alkoxy group is the primary driver for the accelerated reactivity of the substituted analog.

Reactivity BA Benzyl Alcohol BA_Cat Benzylic Carbocation (Unstabilized) BA->BA_Cat H+ / -H2O BA_Prod Ether Product (Slow) BA_Cat->BA_Prod EtOH SubBA (2-Isopropoxy-3-methylphenyl)methanol SubBA_Cat Stabilized Carbocation (+M Resonance) SubBA->SubBA_Cat H+ / -H2O SubBA_Prod Ether Product (Fast) SubBA_Cat->SubBA_Prod EtOH

Fig 1: SN1 pathways showing carbocation stabilization by the ortho-isopropoxy group.

References

  • BenchChem. "A Comparative Guide to the Cross-Reactivity of 4-Iodobenzyl Alcohol with Common Functional Groups." BenchChem Technical Guides, 2025.

  • Mukherjee, J., and Banerji, K. K. "Kinetics and mechanism of the oxidation of substituted benzyl alcohols by sodium N-chlorobenzenesulphonamide." Journal of the Chemical Society, Perkin Transactions 2, 1980, 676-678.

  • Banerji, K. K. "Kinetics and mechanism of the oxidation of substituted benzyl alcohols by pyridinium chlorochromate." Journal of the Chemical Society, Perkin Transactions 2, 1978, 639-641.

  • RSC Advances. "Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol." Royal Society of Chemistry, 2015.

Sources

Validation

Crystal Structure Analysis of (2-Isopropoxy-3-methylphenyl)methanol: A Comparative Guide to Modern Diffraction Methodologies

Executive Summary For researchers and drug development professionals, determining the precise three-dimensional conformation of active pharmaceutical ingredients (APIs) and their intermediates is a critical bottleneck. (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, determining the precise three-dimensional conformation of active pharmaceutical ingredients (APIs) and their intermediates is a critical bottleneck. (2-Isopropoxy-3-methylphenyl)methanol (C₁₁H₁₆O₂) presents a unique crystallographic challenge: it features a highly flexible isopropoxy chain, steric crowding from the adjacent 3-methyl group, and a hydroxyl moiety capable of complex intermolecular hydrogen-bonding networks.

Because low-molecular-weight substituted benzyl alcohols often form viscous liquids or low-melting solids, obtaining high-quality single crystals is notoriously difficult. As a Senior Application Scientist, I have structured this guide to objectively compare the three primary methodologies for resolving the solid-state structure of such challenging small molecules: Single-Crystal X-Ray Diffraction (SCXRD) , Microcrystal Electron Diffraction (MicroED) , and Powder X-Ray Diffraction (PXRD) .

The Methodological Decision Matrix

The physical state and crystallite size of your synthesized (2-Isopropoxy-3-methylphenyl)methanol will dictate the analytical approach.

G Start (2-Isopropoxy-3-methylphenyl)methanol Sample Decision Crystal Size & Quality? Start->Decision SCXRD SCXRD (>10 µm) Decision->SCXRD Large, single crystals MicroED MicroED (100 nm - 1 µm) Decision->MicroED Nanocrystals / Powder PXRD PXRD (Polycrystalline) Decision->PXRD Bulk powder only

Decision matrix for selecting crystallographic techniques based on sample morphology.

Objective Performance Comparison

To select the most efficient route for structural elucidation, we must evaluate the operational parameters of each technique. Table 1 summarizes the quantitative and qualitative data comparing these three methodologies for small organic molecules.

Table 1: Performance Comparison of Crystallographic Techniques

ParameterSCXRD (Gold Standard)MicroED (Emerging)PXRD (Bulk Analysis)
Ideal Crystal Size > 10 µm in all dimensions100 nm – 1 µmPolycrystalline bulk powder
Data Collection Time 2 – 12 hours< 5 minutes per crystal1 – 4 hours
Resolution Limit ~0.75 Å (Atomic)~0.80 Å (Atomic)~1.5 Å (Requires modeling)
Sample Quantity Single crystal (~1 µg)Femtograms per grid> 10 mg
Primary Challenge Growing large, ordered crystalsBeam-induced radiation damagePeak overlap, preferred orientation
H-Bonding Resolution Excellent (O-H positions visible)Good (Electrostatic potential map)Poor (Inferred from heavy atoms)

Experimental Workflows & Self-Validating Protocols

The following protocols detail the step-by-step causality behind the experimental choices required to solve the structure of (2-Isopropoxy-3-methylphenyl)methanol using each technique.

Method A: Single-Crystal X-Ray Diffraction (SCXRD)

SCXRD remains the gold standard for absolute structure determination, provided you can grow a sufficient crystal.

Protocol:

  • Crystallization: Dissolve 50 mg of (2-Isopropoxy-3-methylphenyl)methanol in a minimum volume of diethyl ether. Layer carefully with hexanes (anti-solvent) in a narrow vial. Causality: The slow diffusion of hexanes reduces the solubility gradient gradually, preventing the rapid precipitation that leads to amorphous oiling-out—a common issue for low-melting benzyl alcohols.

  • Mounting: Harvest a crystal (>10 µm) using a MiTeGen loop coated in Paratone-N oil. Immediately transfer the loop to the goniometer under a 100 K nitrogen cold stream. Causality: Flash-cooling to 100 K minimizes the thermal atomic displacement parameters (ADPs) of the highly flexible isopropoxy group, drastically improving high-angle diffraction intensity.

  • Data Collection: Collect data using a microfocus Cu-Kα source (λ = 1.5418 Å). Causality: Cu radiation provides stronger diffraction for light-atom (C, H, O) organic structures compared to Mo-Kα.

  • Structure Solution: Process the unmerged data through SHELXT [4]. Causality: SHELXT utilizes a powerful dual-space algorithm to solve the phase problem for single-crystal reflection data expanded to the space group P1, which is highly robust for small molecules even with incomplete data [4].

  • Refinement: Perform full-matrix least-squares refinement against F² using Olex2 [3]. Causality: Olex2 provides a comprehensive graphical user interface that seamlessly links structure solution and refinement, allowing for easy modeling of any rotational disorder in the isopropoxy chain [3].

Method B: Microcrystal Electron Diffraction (MicroED)

When the compound only yields microcrystalline powders that defy traditional crystallization, MicroED leverages the strong interaction between electrons and matter to yield atomic-resolution data from sub-micron crystals [2].

Protocol:

  • Sample Preparation: Place ~1 mg of the microcrystalline powder between two glass slides and gently apply shear force to crush the aggregates.

  • Grid Application: Dust the crushed powder onto a glow-discharged Quantifoil holey carbon TEM grid.

  • Vitrification: Plunge-freeze the grid in liquid nitrogen. Causality: Cryogenic temperatures are absolutely critical in MicroED to mitigate the severe radiation damage caused by the electron beam interacting with organic matter [2].

  • Data Collection: Insert the grid into a cryo-TEM operating at 200 kV. Locate a crystal (100–500 nm thick) and collect data using continuous rotation (e.g., 0.5°/sec) on a fast CMOS camera. Causality: Continuous rotation integrates intensities accurately across the Ewald sphere, minimizing dynamical scattering artifacts that historically plagued electron diffraction[2].

  • Processing: Convert the resulting movie files to SMV format and process them using standard X-ray crystallography software pipelines (e.g., DIALS, followed by SHELXT).

Method C: Powder X-Ray Diffraction (PXRD) with Rietveld Refinement

If the sample is a bulk powder and single-crystal methods are inaccessible, PXRD can be used to solve the structure ab initio or refine a known model.

Protocol:

  • Data Collection: Pack the powder into a 0.5 mm borosilicate glass capillary and collect data in transmission geometry using Cu-Kα₁ radiation. Causality: Capillary transmission geometry eliminates the preferred orientation (texture) effects that commonly ruin peak intensity ratios in flat-plate reflection geometry.

  • Structure Solution: Index the powder pattern to determine the unit cell, then use direct-space methods (e.g., simulated annealing) to translate and rotate a rigid 3D model of (2-Isopropoxy-3-methylphenyl)methanol within the cell until the calculated pattern matches the experimental peaks.

  • Refinement: Perform a Rietveld refinement [1]. Causality: The Rietveld method uses a non-linear least-squares approach to refine a theoretical line profile (including unit cell dimensions, atomic coordinates, and peak shape parameters) until it matches the measured 1D experimental profile [1].

Conclusion & Recommendations

For the structural analysis of (2-Isopropoxy-3-methylphenyl)methanol :

  • If you can isolate a crystal larger than 10 µm, SCXRD combined with SHELXT and Olex2 is the most definitive and straightforward path to mapping the hydrogen-bonding network of the methanol group.

  • If the compound persistently oils out or only forms a microcrystalline haze, MicroED is the superior alternative, bypassing months of frustrating crystallization trials.

  • PXRD should be reserved for phase-purity verification or when bulk structural refinement is needed via the Rietveld method.

References

  • Rietveld refinement - Wikipedia Source: Wikipedia URL:[Link]

  • Microcrystal Electron Diffraction of Small Molecules Source: PMC - NIH URL:[Link]

  • OLEX2: a complete structure solution, refinement and analysis program Source: IUCr Journals URL:[Link]

  • SHELXT – Integrated space-group and crystal-structure determination Source: IUCr Journals URL:[Link]

Comparative

Technical Guide: Differentiating (2-Isopropoxy-3-methylphenyl)methanol from Structural Isomers

Executive Summary (2-Isopropoxy-3-methylphenyl)methanol (CAS 1354605-78-7 analog) represents a challenging structural scaffold in pharmaceutical intermediate analysis. As a 1,2,3-trisubstituted benzene, it suffers from s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Isopropoxy-3-methylphenyl)methanol (CAS 1354605-78-7 analog) represents a challenging structural scaffold in pharmaceutical intermediate analysis. As a 1,2,3-trisubstituted benzene, it suffers from significant spectral overlap with its regioisomers (e.g., 3-isopropoxy-2-methyl or 4-isopropoxy-3-methyl variants) and functional isomers (benzyl ethers).

This guide moves beyond basic characterization, providing a definitive differentiation strategy. We utilize the "Steric Sandwich" effect —the unique spatial constraint of the bulky isopropoxy group between the methyl and hydroxymethyl moieties—as the primary lever for spectroscopic and chromatographic resolution.

Part 1: The Isomer Landscape

To differentiate the target, we must first define the "imposters." In synthetic routes involving alkylation of methyl-dihydroxybenzenes or reduction of corresponding aldehydes, three primary isomer classes emerge:

Isomer TypeStructure DescriptionKey Challenge
Target (2-Isopropoxy-3-methylphenyl)methanol 1,2,3-Trisubstituted. Sterically congested 2-position.
Regioisomer A (3-Isopropoxy-2-methylphenyl)methanol1,2,3-Trisubstituted. Substituents swapped. Similar NMR splitting.
Regioisomer B (4-Isopropoxy-3-methylphenyl)methanol1,2,4-Trisubstituted. Electronic environment differs, but mass is identical.
Functional Isomer Isopropyl (2-methylphenyl)methyl etherEther linkage. Mass is identical, but chemically distinct (non-labile proton).
Structural Logic & Steric Analysis

The target molecule possesses a unique C2-Isopropoxy group flanked by C1-Hydroxymethyl and C3-Methyl . This creates a specific "NOE Corridor" (Nuclear Overhauser Effect) that is absent in isomers where the bulky groups are less crowded.

IsomerLogic Target (2-Isopropoxy-3-methylphenyl)methanol (Target) Feature1 1,2,3-Substitution Pattern (Crowded) Target->Feature1 IsoA Regioisomer A (3-Iso-2-Me) IsoA->Feature1 IsoB Regioisomer B (4-Iso-3-Me) Feature2 1,2,4-Substitution Pattern (Less Crowded) IsoB->Feature2 Outcome1 Distinct NOE: iPr-H <-> Me-H AND iPr-H <-> CH2-OH Feature1->Outcome1 Target Specific Outcome2 Single NOE: iPr-H <-> Ar-H only Feature1->Outcome2 Iso A Specific Feature2->Outcome2

Figure 1: Structural differentiation logic based on substitution patterns and expected Nuclear Overhauser Effects (NOE).

Part 2: Spectroscopic Differentiation (NMR)

Mass spectrometry (LC-MS) is insufficient for this differentiation as all isomers share the same molecular ion (


 for 

or ammonium adducts). High-field NMR (400 MHz+) is the gold standard.
Proton NMR ( H) Fingerprinting

The aromatic region (6.5–7.5 ppm) provides the first filter.

  • Target (1,2,3-Pattern): Expect a "Doublet-Triplet-Doublet" pattern (or overlapping multiplets resembling an ABC system).

    • Diagnostic: The proton at C5 (meta to both alkyl groups) often appears as a triplet (

      
       Hz).
      
  • Isomer B (1,2,4-Pattern): Expect a Singlet (isolated H2), Doublet (H5), and Doublet of Doublets (H6). The presence of an aromatic singlet immediately rules out the target.

The "Smoking Gun": 1D NOE / 2D NOESY

This is the critical self-validating experiment.

  • Hypothesis: In the target, the methine proton of the isopropyl group (

    
    ) is spatially proximal to both the benzylic methylene (
    
    
    
    ) and the aromatic methyl (
    
    
    ).
  • Protocol: Irradiate the Isopropyl methine signal (

    
     ppm).
    
  • Result Interpretation:

    • Positive Target ID: Enhancement of both the

      
       singlet (
      
      
      
      ppm) and the benzylic
      
      
      singlet (
      
      
      ppm).
    • Regioisomer A ID: Enhancement of the

      
       signal but no  enhancement of the benzylic protons (too distant).
      
Carbon NMR ( C)

The chemical shift of the oxygenated aromatic carbons differs due to the ortho-effect.

  • C2-Isopropoxy (Target): The ipso-carbon is shielded by two ortho substituents, typically shifting upfield (approx. 155 ppm) compared to a para-isomer (approx. 158-160 ppm).

Part 3: Chromatographic Profiling (HPLC/UPLC)

Separating these isomers requires exploiting their shape selectivity. The target molecule is "thick" (out-of-plane twisting due to steric crowding), while the 4-isopropoxy isomers are "flat."

Method Development Strategy

Standard C18 columns often fail to resolve the 2-isopropoxy and 3-isopropoxy regioisomers due to similar hydrophobicity.

  • Recommendation: Use Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phases. These phases interact with the

    
    -electron cloud of the benzene ring. The steric bulk of the target hinders this 
    
    
    
    interaction, causing it to elute earlier than its flatter isomers.

Table 1: Recommended HPLC Conditions

ParameterConditionRationale
Column Phenyl-Hexyl (e.g., Kinetex or XBridge), 1.7 µmMaximizes

selectivity differences.
Mobile Phase A 0.1% Formic Acid in WaterProtonates alcohol, ensures sharp peaks.
Mobile Phase B Methanol (NOT Acetonitrile)MeOH promotes

interactions; MeCN suppresses them.
Gradient 40% B to 70% B over 10 minShallow gradient focuses on the hydrophobic region.
Detection UV @ 270 nmTargets the secondary absorption band of the phenol ether.

Part 4: Experimental Protocols

Protocol A: High-Resolution NMR Acquisition

Objective: Definitive structural assignment via NOE.

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-

    
     .
    
    • Why DMSO? It prevents hydroxyl proton exchange, often allowing the

      
       coupling to be seen (triplet), adding another data point. CDCl3 is acceptable but less informative for labile protons.
      
  • Acquisition:

    • Run standard

      
      H (16 scans).
      
    • Run 1D-NOESY (selective excitation). Center the excitation pulse on the isopropyl methine multiplet (

      
       ppm).
      
    • Mixing time: 500 ms.

  • Analysis: Phasing must be precise. Look for positive peaks at the chemical shifts of the methyl group (2.2 ppm) and benzylic methylene (4.5 ppm).

Protocol B: Chromatographic Purity Check

Objective: Quantify isomeric impurities.

  • System: UPLC or HPLC with PDA detector.

  • Column: Phenyl-Hexyl,

    
     mm, 1.7 µm.
    
  • Flow Rate: 0.4 mL/min.

  • Sequence:

    • Blank (MeOH).

    • Standard Mix (Target + Isomer A/B if available).

    • Sample (1 mg/mL in 50:50 Water:MeOH).

  • Elution Order Prediction:

    • First: (2-Isopropoxy-3-methylphenyl)methanol (Target) - Sterically hindered, weakest

      
      -interaction.
      
    • Second: (3-Isopropoxy-2-methylphenyl)methanol.

    • Last: (4-Isopropoxy-3-methylphenyl)methanol - Flat, strongest

      
      -interaction.
      

HPLC_Workflow Start Start Method Development ColSelect Select Phenyl-Hexyl Column (Maximize Pi-Pi Selectivity) Start->ColSelect Solvent Use Methanol/Water (Avoid MeCN) ColSelect->Solvent Run Run Gradient 40-70% B Solvent->Run Decision Resolution > 1.5? Run->Decision Success Validate Method Decision->Success Yes Fail Switch to PFP Column (Fluorinated Phase) Decision->Fail No

Figure 2: HPLC Method Development Decision Tree for separating steric isomers.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for interpretation of 1,2,3-trisubstituted benzene coupling patterns).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for NOE/NOESY protocols).

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Source for Phenyl-Hexyl vs. C18 selectivity mechanisms).
  • PubChem. (2025).[1][2] Compound Summary for (2-Methylphenyl) methanol, isopropyl ether (Isomer Analog). [Link]

Sources

Validation

Elemental analysis standards for (2-Isopropoxy-3-methylphenyl)methanol

Elemental Analysis Validation Guide: (2-Isopropoxy-3-methylphenyl)methanol Executive Summary This guide establishes the elemental analysis (EA) standards for (2-Isopropoxy-3-methylphenyl)methanol (C₁₁H₁₆O₂), a critical p...

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis Validation Guide: (2-Isopropoxy-3-methylphenyl)methanol

Executive Summary

This guide establishes the elemental analysis (EA) standards for (2-Isopropoxy-3-methylphenyl)methanol (C₁₁H₁₆O₂), a critical pharmaceutical intermediate often utilized in the synthesis of GnRH antagonists and beta-blocker derivatives. Unlike common reagents with readily available Certified Reference Materials (CRMs), this compound typically requires the generation of an In-House Secondary Standard for validation.

This document compares purity grades, defines acceptance criteria based on theoretical stoichiometry, and outlines a self-validating protocol to distinguish between synthesis artifacts (residual solvents, moisture) and genuine structural deviations.

Part 1: The Standard Definition

To validate the identity and purity of (2-Isopropoxy-3-methylphenyl)methanol, researchers must benchmark experimental results against the theoretical composition derived from its molecular formula.

Theoretical Composition (Stoichiometry)
  • Molecular Formula: C₁₁H₁₆O₂

  • Molecular Weight: 180.25 g/mol [1]

ElementCountAtomic Mass ContributionTheoretical % (w/w)Tolerance (Pharma)
Carbon 11132.1273.30% ± 0.40%
Hydrogen 1616.138.95% ± 0.40%
Oxygen 232.0017.75% N/A (Calculated by diff.)
Reference Material Hierarchy

Since a specific NIST CRM for this intermediate does not exist, a hierarchical approach is required:

  • Primary Calibration Standard:

    • Substance: Acetanilide (C₈H₉NO) or Sulfanilamide.

    • Role: Calibrates the combustion analyzer (K-factor determination).

    • Requirement: NIST-traceable, >99.9% purity.

  • Secondary Reference Standard (The Analyte):

    • Substance: High-Purity (2-Isopropoxy-3-methylphenyl)methanol.

    • Role: Validation of the synthesis batch.

    • Requirement: Must be characterized orthogonally (NMR, HPLC, KF) before being used as a comparator for subsequent batches.

Part 2: Comparative Performance Guide

The following table compares how different purity grades of (2-Isopropoxy-3-methylphenyl)methanol perform in Elemental Analysis. This data highlights the causality between specific impurities and EA deviations.

Purity GradeDescriptionTypical EA Result (C / H)Deviation AnalysisSuitability
Grade A: Analytical Standard High-vacuum distilled, dried >24h over P₂O₅.C: 73.28% / H: 8.96% < 0.05% deviation. Matches theoretical values perfectly.Gold Standard for method validation.
Grade B: Synthesis Grade Flash column purified, rotary evaporated (standard).C: 72.85% / H: 9.05% C Low / H High. Indicates ~0.5-1.0% residual solvent (e.g., Ethyl Acetate/Hexane) or moisture.Suitable for intermediate use, but fails strict EA criteria.
Grade C: Crude Isolate Extracted, filtered, not distilled.C: 71.50% / H: 8.80% C Low / H Low. Likely contains inorganic salts (drying agents like Na₂SO₄) which do not combust, lowering all percentages.Unsuitable. Requires purification.

Key Insight: A "Low Carbon" result is the most common failure mode for this compound, typically caused by hygroscopicity (water absorption) or inorganic contamination.

Part 3: Experimental Protocol (Self-Validating System)

Objective: Accurate CHN determination of a viscous liquid/low-melting solid.

Pre-Analysis Preparation
  • Drying: The isopropoxy group creates steric bulk, but the benzyl alcohol moiety is capable of H-bonding. The sample must be dried in a vacuum desiccator over P₂O₅ for 12 hours prior to weighing.

  • Handling: If the compound is a viscous oil, use tin capsules for liquids (sealed with a cold weld) to prevent evaporation of volatile impurities before combustion.

Combustion Parameters (Flash Combustion)
  • Furnace Temperature: 950°C (ensure complete oxidation of the aromatic ring).

  • Carrier Gas: Helium (Flow rate: 140 mL/min).

  • Oxygen Boost: 2-3 seconds injection to prevent "soot" formation (incomplete combustion of the methyl/isopropoxy carbon rich backbone).

The Correction Calculation (The "E-E-A-T" Factor)

To achieve "Trustworthiness," you must correct for water content determined by Karl Fischer (KF) titration. Raw EA data is often misleading without this correction.

Formula:



Example:

  • Raw C: 72.50% (Fails spec)

  • KF Water: 1.1%

  • Corrected C:

    
     (Passes spec)
    

Part 4: Validation Workflow Visualization

The following diagram illustrates the logical flow for validating the standard, ensuring that EA is used in context with orthogonal methods.

ValidationWorkflow Synthesis Synthesis of (2-Isopropoxy-3-methylphenyl)methanol Purification Purification (Distillation/Column) Synthesis->Purification Orthogonal Orthogonal Checks (1H-NMR + Karl Fischer) Purification->Orthogonal EA_Analysis Elemental Analysis (Combustion) Orthogonal->EA_Analysis Confirm Identity Correction Apply Moisture/Solvent Correction Factors Orthogonal->Correction % H2O / % Solvent EA_Analysis->Correction Raw Data Decision Compare to Theoretical (C11H16O2) Correction->Decision Pass Qualified Reference Standard Decision->Pass Within +/- 0.4% Fail Repurify (Check Trapped Solvents) Decision->Fail Deviation > 0.4% Fail->Purification

Caption: Workflow for qualifying (2-Isopropoxy-3-methylphenyl)methanol as an analytical standard.

References

  • United States Pharmacopeia (USP). General Chapter <221> Chloride and Sulfate; <731> Loss on Drying. USP-NF.

  • PubChem. (2-Methylphenyl) methanol, isopropyl ether (Compound Summary).[2] National Library of Medicine.[2] [2]

  • Intertek. Elemental Analysis and Trace Metals Testing for Pharmaceuticals. (Guidance on ICH Q3D and USP <232>/<233> compliance).

  • Smithers. Elemental Analysis for the Pharmaceutical Industry. (Methodology for CHN and ICP-OES).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2-Isopropoxy-3-methylphenyl)methanol

Comprehensive Handling Guide: (2-Isopropoxy-3-methylphenyl)methanol Part 1: Immediate Safety & Identity Card Compound Identity: Chemical Name: (2-Isopropoxy-3-methylphenyl)methanol Chemical Class: Alkoxy-substituted Benz...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Handling Guide: (2-Isopropoxy-3-methylphenyl)methanol

Part 1: Immediate Safety & Identity Card

Compound Identity:

  • Chemical Name: (2-Isopropoxy-3-methylphenyl)methanol

  • Chemical Class: Alkoxy-substituted Benzyl Alcohol

  • Physical State (Predicted): Viscous oil or low-melting solid (based on structural analogues like 3-methoxybenzyl alcohol).

  • Solubility: Soluble in organic solvents (DCM, Ethyl Acetate, Alcohols); limited solubility in water due to the lipophilic isopropoxy and methyl groups.

Emergency Response Summary (R&D Precautionary Principle):

  • Fire: Combustible.[1] Use CO₂, dry chemical, or alcohol-resistant foam.[2] Do NOT use a water jet.

  • Skin Contact: High absorption potential due to lipophilicity. Wash immediately with soap and water for 15 minutes.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[3]

  • Spill: Absorb with inert material (vermiculite/sand). Do not flush to sewer.

Part 2: Risk Assessment & Safety Logic (The "Why")

As this specific isomer lacks a widely indexed, harmonized Safety Data Sheet (SDS) in public repositories, we apply Analogue-Based Safety Assessment (ABSA) .

The Scientific Logic:

  • Core Structure (Benzyl Alcohol): Known to be an eye irritant (Category 2A) and harmful if swallowed/inhaled (Category 4) [1].

  • Substituent Effect (Isopropoxy Group): The addition of an isopropoxy group (-OiPr) significantly increases the molecule's lipophilicity (LogP) compared to benzyl alcohol.

    • Implication: Enhanced ability to penetrate the stratum corneum (skin barrier). Standard latex gloves are insufficient; nitrile permeation breakthrough times may be reduced compared to hydrophilic alcohols.

  • Steric Hindrance (Ortho-Substitution): The 2-isopropoxy and 3-methyl groups create steric crowding around the benzylic alcohol.

    • Implication: Lower volatility than simple benzyl alcohol, but potentially higher persistence on surfaces.

Hazard Classification (Precautionary):

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[3]

  • H302/H332: Harmful if swallowed or inhaled.[3]

  • H317: May cause an allergic skin reaction (Sensitization potential common in benzylic ethers).

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent dermal absorption, which is the primary risk vector for this lipophilic alcohol.

Protection ZoneStandard Handling (Small Scale < 5g)Scale-Up / High Exposure (> 5g or Heating)Technical Rationale
Hand Protection Double Nitrile Gloves (0.11 mm min. thickness)High-Performance Nitrile (0.2 mm) or Laminate (Silver Shield) The isopropoxy group facilitates solvent-like permeation. Double gloving provides a "sacrificial" outer layer.
Eye Protection Chemical Safety Goggles (Indirect Vent)Face Shield + Safety GogglesBenzyl alcohol derivatives are severe eye irritants. Safety glasses with side shields are insufficient for liquid handling.
Respiratory Fume Hood (Face velocity > 0.5 m/s)Half-Face Respirator with OV/P95 Cartridge Low vapor pressure reduces inhalation risk at ambient temp, but heating generates irritating mists.
Body Protection Lab Coat (Cotton/Poly blend), Closed-toe shoesTyvek® Sleeve Covers or ApronPrevent clothing contamination; lipophilic oils persist on fabric and can cause delayed skin exposure.

Part 4: Operational Protocols & Workflow

Protocol A: Safe Handling & Synthesis Setup
  • Engineering Control: All weighing and transfer operations must occur inside a certified chemical fume hood.

  • Glassware: Use standard ground-glass joints. Avoid using rubber septa for long-term storage as the organic vapors may degrade the rubber, leaching plasticizers.

Protocol B: Spill Response Logic

If a spill occurs, do not simply wipe it up. Follow this logic to prevent spreading the lipophilic residue.

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Small Small (< 10mL) Inside Hood Assess->Small Large Large (> 10mL) Or Outside Hood Assess->Large ActionSmall 1. Absorb with Vermiculite 2. Wipe with Acetone 3. Wash with Soap/Water Small->ActionSmall ActionLarge 1. Evacuate Area 2. Don Tyvek Suit & Respirator 3. Dike with Absorbent Socks Large->ActionLarge Disposal Dispose as Hazardous Organic Waste ActionSmall->Disposal ActionLarge->Disposal

Figure 1: Decision logic for spill response, prioritizing containment of lipophilic residues.

Protocol C: Decontamination of Glassware

Because of the Isopropoxy and Methyl groups, this compound will stick to glass more stubbornly than simple methanol.

  • Primary Rinse: Rinse glassware with Acetone or Ethyl Acetate (Do not use water first; it will cause the oil to smear).

  • Secondary Wash: Scrub with a detergent solution (e.g., Alconox) and warm water.

  • Base Bath (Optional): If residue persists, a KOH/Isopropanol bath is effective, but ensure no other sensitive functionalities are present on the glassware.

Part 5: Waste Disposal Strategy

Proper segregation is vital to prevent downstream reactions in waste drums.

Waste StreamCriteriaDisposal Action
Liquid Organic (Halogen-Free) Primary stream for the pure compound and solvent rinses (Acetone, EtOAc).Collect in HDPE or Glass carboys. Label: "Flammable/Irritant Organic Waste".
Solid Hazardous Contaminated gloves, paper towels, vermiculite.Double-bag in clear polyethylene bags. Label: "Solid Debris contaminated with Benzyl Alcohol Derivatives".
Aqueous Waste Only for the second wash water (soap/water).Check local pH regulations. Usually drain disposal is permitted only if <1% organic content [2].

Critical Prohibition: Never mix with strong oxidizing agents (e.g., Nitric Acid waste) as benzyl alcohol derivatives can oxidize exothermically to aldehydes/acids.

Part 6: Decision Logic for PPE Upgrades

Use this workflow to determine if your current experimental setup requires enhanced protection.

PPE_Logic Input Experimental Condition Temp Is Temperature > 40°C? Input->Temp Standard Standard PPE: Lab Coat, Goggles, Nitrile Gloves Temp->Standard No UpgradeResp ADD: Respirator (Vapor Risk) Temp->UpgradeResp Yes Scale Is Scale > 10g? Scale->Standard No UpgradeSkin ADD: Double Gloves & Sleeve Covers Scale->UpgradeSkin Yes Standard->Scale

Figure 2: Risk-based logic for upgrading Personal Protective Equipment.

References

  • American Chemical Society (ACS). (2023). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • PubChem. (2025). Compound Summary: (3-Methylphenyl)methanol.[4] National Library of Medicine. Retrieved from [Link]

(Note: As specific toxicological data for (2-Isopropoxy-3-methylphenyl)methanol is not publicly indexed, safety protocols are derived from structural analogues and the precautionary principle.)

Sources

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